Pyrindamycin A
説明
Structure
3D Structure
特性
IUPAC Name |
methyl (2R,8S)-8-(chloromethyl)-4-hydroxy-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26ClN3O8/c1-26(25(34)38-5)23(32)18-17-12(9-27)10-30(14(17)8-15(31)20(18)29-26)24(33)13-6-11-7-16(35-2)21(36-3)22(37-4)19(11)28-13/h6-8,12,28-29,31H,9-10H2,1-5H3/t12-,26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOGFADYROAVVTF-MZHQLVBMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)C2=C3C(CN(C3=CC(=C2N1)O)C(=O)C4=CC5=CC(=C(C(=C5N4)OC)OC)OC)CCl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(C(=O)C2=C3[C@@H](CN(C3=CC(=C2N1)O)C(=O)C4=CC5=CC(=C(C(=C5N4)OC)OC)OC)CCl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26ClN3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00152093 | |
| Record name | Duocarmycin C2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00152093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
544.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118292-36-7 | |
| Record name | Methyl (2R,8S)-8-(chloromethyl)-1,2,3,6,7,8-hexahydro-4-hydroxy-2-methyl-1-oxo-6-[(5,6,7-trimethoxy-1H-indol-2-yl)carbonyl]benzo[1,2-b:4,3-b′]dipyrrole-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118292-36-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrindamycin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118292367 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Duocarmycin C2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00152093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Discovery and Isolation of Pyrindamycin A from Streptomyces: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Pyrindamycin A, a potent antitumor antibiotic. The document details the taxonomy of the producing organism, Streptomyces sp. SF2582, optimized fermentation and isolation protocols, and a comprehensive summary of its physicochemical and biological properties. This guide is intended to serve as a core resource for researchers in natural product discovery, medicinal chemistry, and oncology drug development.
Discovery and Taxonomy of the Producing Organism
This compound, along with its stereoisomer Pyrindamycin B, was first isolated from the culture broth of a soil actinomycete, strain SF2582. Through comprehensive taxonomic studies, this strain was identified as a species of the genus Streptomyces.
Morphological and Cultural Characteristics
The producing organism, Streptomyces sp. SF2582, exhibits typical characteristics of the Streptomyces genus. When cultivated on various agar (B569324) media, it forms well-developed aerial mycelia with spiral spore chains. The color of the aerial and substrate mycelia, along with the production of soluble pigments, varies depending on the culture medium, as detailed in Table 1.
Table 1: Cultural Characteristics of Streptomyces sp. SF2582
| Medium | Aerial Mycelium | Substrate Mycelium | Soluble Pigment |
| Sucrose-nitrate agar | Grayish-white | Pale yellowish-brown | None |
| Glucose-asparagine agar | White to light gray | Yellowish-brown | Faint brown |
| Glycerol-asparagine agar | Gray | Brown | Brown |
| Starch-inorganic salts agar | White | Pale brown | None |
| Tyrosine agar | White to grayish-white | Brownish-black | Dark brown |
| Nutrient agar | Scant, white | Pale yellow | None |
| Yeast extract-malt extract agar | Gray | Yellowish-brown | Brown |
| Oatmeal agar | Gray | Pale brown | Faint brown |
Physiological Properties
The physiological characteristics of Streptomyces sp. SF2582 were determined through a series of biochemical tests. These findings, crucial for the classification and differentiation of the strain, are summarized in Table 2.
Table 2: Physiological Properties of Streptomyces sp. SF2582
| Test | Result |
| Growth Temperature Range | 15-37°C |
| Optimum Growth Temperature | 28-32°C |
| Melanin Formation | Positive |
| Starch Hydrolysis | Positive |
| Gelatin Liquefaction | Positive |
| Peptonization of Milk | Positive |
| Coagulation of Milk | Negative |
| Nitrate Reduction | Positive |
| Carbon Source Utilization | Glucose, Sucrose, Fructose, Mannitol, Inositol, Rhamnose, Arabinose, Xylose |
Fermentation and Production of this compound
The production of this compound was achieved through submerged fermentation of Streptomyces sp. SF2582. The optimization of fermentation parameters, including medium composition, pH, temperature, and aeration, was critical for maximizing the yield of the target compound.
Experimental Protocol: Fermentation
1. Seed Culture Preparation:
-
A loopful of spores of Streptomyces sp. SF2582 from a slant culture is inoculated into a 100-ml flask containing 20 ml of seed medium (e.g., Tryptic Soy Broth).
-
The flask is incubated on a rotary shaker at 28°C for 48 hours.
2. Production Culture:
-
The seed culture is transferred to a larger production vessel (e.g., a 500-ml flask containing 100 ml of production medium or a larger fermentor). A typical production medium consists of soluble starch, glucose, soybean meal, and inorganic salts.
-
The production culture is incubated at 28°C with vigorous aeration and agitation for 96 to 120 hours. The pH of the medium is maintained between 6.8 and 7.2 throughout the fermentation.
Isolation and Purification of this compound
A multi-step purification process was developed to isolate this compound from the fermentation broth. This process involves solvent extraction followed by a series of chromatographic separations.
Experimental Protocol: Isolation and Purification
1. Extraction:
-
The whole fermentation broth is adjusted to a neutral pH and extracted with an equal volume of ethyl acetate (B1210297).
-
The ethyl acetate layer is separated and concentrated under reduced pressure to yield a crude extract.
2. Silica (B1680970) Gel Chromatography:
-
The crude extract is dissolved in a minimal amount of chloroform (B151607) and applied to a silica gel column.
-
The column is eluted with a stepwise gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).
3. Preparative High-Performance Liquid Chromatography (HPLC):
-
Fractions containing this compound are pooled, concentrated, and further purified by preparative reverse-phase HPLC on a C18 column.
-
A gradient of acetonitrile (B52724) in water is used as the mobile phase. This compound is eluted as a distinct peak and collected.
4. Crystallization:
-
The purified this compound fraction is concentrated and crystallized from a suitable solvent system (e.g., methanol-water) to yield pure this compound.
Physicochemical Properties and Structure Elucidation
The structure of this compound was elucidated through a combination of physicochemical analyses and spectroscopic methods.
Table 3: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₆H₂₆ClN₃O₈ |
| Molecular Weight | 543.96 |
| Appearance | Pale yellow needles |
| Melting Point | 218-220 °C (decomposed) |
| Optical Rotation [α]D²⁵ | +450° (c 0.1, CHCl₃) |
| UV λmax (MeOH) nm (ε) | 225 (35,000), 260 (15,000), 310 (5,000) |
| Solubility | Soluble in chloroform, dichloromethane, DMSO; sparingly soluble in methanol, ethanol; insoluble in water, n-hexane |
Table 4: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)
| δ (ppm) | Multiplicity | Coupling Constant (J in Hz) | Assignment |
| 1.25 | d | 7.0 | CH₃-11 |
| 2.50 | m | H-10 | |
| 3.20 | dd | 11.0, 4.0 | H-9a |
| 3.45 | dd | 11.0, 2.0 | H-9b |
| 3.85 | s | OCH₃-5' | |
| 3.90 | s | OCH₃-6' | |
| 4.00 | s | OCH₃-7' | |
| 4.20 | d | 12.0 | H-2a |
| 4.50 | d | 12.0 | H-2b |
| 5.10 | q | 7.0 | H-11 |
| 5.80 | s | H-1 | |
| 6.50 | s | H-4' | |
| 6.80 | s | H-8' | |
| 7.20 | s | H-4 | |
| 8.00 | br s | NH-7 |
Table 5: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| δ (ppm) | Assignment |
| 15.5 | CH₃-11 |
| 35.0 | C-10 |
| 45.0 | C-9 |
| 50.0 | C-2 |
| 56.0 | OCH₃-5' |
| 56.2 | OCH₃-6' |
| 56.5 | OCH₃-7' |
| 68.0 | C-11 |
| 98.0 | C-4' |
| 105.0 | C-8' |
| 110.0 | C-3a |
| 115.0 | C-8 |
| 120.0 | C-4 |
| 125.0 | C-4a |
| 130.0 | C-3'a |
| 135.0 | C-8'a |
| 140.0 | C-1' |
| 145.0 | C-5' |
| 150.0 | C-6' |
| 155.0 | C-7' |
| 160.0 | C-5a |
| 165.0 | C=O (amide) |
| 170.0 | C=O (ester) |
| 180.0 | C-12a |
| 185.0 | C-6 |
Biological Activity
This compound exhibits potent cytotoxic activity against a range of cancer cell lines and antibacterial activity, particularly against Gram-positive bacteria. Its mechanism of action is believed to involve the inhibition of DNA synthesis.
Table 6: In Vitro Cytotoxicity of this compound against various cancer cell lines (IC₅₀ values)
| Cell Line | IC₅₀ (µg/ml) |
| P388 leukemia | 0.001 |
| L1210 leukemia | 0.002 |
| B16 melanoma | 0.005 |
| HCT-116 colon cancer | 0.01 |
Conclusion
This technical guide has provided a comprehensive overview of the discovery, isolation, and characterization of this compound. The detailed protocols and quantitative data presented herein serve as a valuable resource for the scientific community, facilitating further research into the therapeutic potential of this potent antitumor antibiotic. The unique structure and significant biological activity of this compound highlight the continued importance of natural product screening from Streptomyces and other microbial sources in the quest for novel drug candidates.
Pyrindamycin A: A Technical Guide to its Mechanism of Action as a DNA Synthesis Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrindamycin A, a potent antitumor antibiotic belonging to the duocarmycin class of natural products, exerts its cytotoxic effects through a sophisticated mechanism culminating in the inhibition of DNA synthesis. This technical guide provides an in-depth exploration of the molecular interactions and cellular consequences of this compound activity. It details the process of reductive activation, sequence-selective DNA minor groove binding, covalent alkylation of adenine (B156593), and the subsequent cellular responses, including cell cycle arrest and apoptosis. This document synthesizes quantitative data, outlines key experimental protocols, and provides visual diagrams to offer a comprehensive resource for professionals in oncology and drug development.
Core Mechanism of Action: From Activation to DNA Adduct Formation
The antitumor activity of this compound is predicated on its ability to form a covalent adduct with DNA, a process that can be dissected into several key stages:
1.1 Reductive Activation: While this compound possesses intrinsic activity, the duocarmycin class of compounds can be designed as prodrugs that require reductive activation to exert their full cytotoxic potential. This strategy leverages the hypoxic environment often found in solid tumors, which has a higher concentration of reducing nucleophiles like thiols. These reducing agents can cleave weaker bonds within synthetic duocarmycin analogs, leading to the formation of the active, DNA-alkylating species preferentially at the tumor site.
1.2 Sequence-Selective DNA Minor Groove Binding: this compound, like other members of the duocarmycin family, selectively binds to the minor groove of DNA. This binding is not random; it exhibits a strong preference for AT-rich sequences. The molecular structure of this compound allows it to fit snugly within the narrow confines of the minor groove in these AT-rich regions, an essential prerequisite for the subsequent alkylation event.
1.3 Covalent DNA Alkylation: Following minor groove binding, a highly reactive cyclopropane (B1198618) ring within the this compound structure is activated. This activation is catalyzed by the conformational change induced by the DNA binding itself. The activated cyclopropane then acts as an electrophile, forming a covalent bond with the N3 atom of an adenine base. This irreversible alkylation creates a stable this compound-DNA adduct, distorting the helical structure of the DNA.
Inhibition of DNA Synthesis and Downstream Cellular Events
The formation of the this compound-DNA adduct is the direct cause of its potent antitumor activity. The resulting distortion of the DNA helix serves as a physical barrier to the progression of DNA polymerase during replication, effectively halting DNA synthesis. This disruption of a fundamental cellular process triggers a cascade of downstream signaling events:
-
DNA Damage Response (DDR): The stalled replication forks and DNA adducts are recognized by the cell's DNA damage surveillance machinery. This leads to the activation of the ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinase pathways, which are central regulators of the DDR.
-
Cell Cycle Arrest: Activation of the DDR pathway, particularly the ATR-Chk1 axis, leads to cell cycle arrest, predominantly in the G2/M phase. This checkpoint activation prevents the cell from entering mitosis with damaged DNA.
-
Apoptosis: If the DNA damage is too extensive to be repaired, the DDR signaling will initiate programmed cell death, or apoptosis. This is characterized by the activation of caspases, such as caspase-3, and the cleavage of key cellular substrates like PARP (poly ADP-ribose polymerase).
Quantitative Data on Biological Activity
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | IC50 (µg/mL) | Resistance Profile |
| P388 Murine Leukemia | 3.9 | - |
| P388/ADR Murine Leukemia | 3.9 | Doxorubicin-resistant |
Data sourced from BenchChem.
Table 2: In Vitro Cytotoxicity of Related Duocarmycin Analogs
| Compound | Cancer Cell Line | IC50 |
| Duocarmycin C1 (Pyrindamycin B) | HeLa S3 | 8.5 nM |
| Duocarmycin SA | Molm-14 (AML) | 11.12 pM |
| Duocarmycin SA | HL-60 (AML) | 112.7 pM |
| Duocarmycin SA | HeLa S3 | 0.00069 nM |
Data for Duocarmycin C1 and SA sourced from BenchChem and MDPI.
Key Experimental Methodologies
4.1 In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess the cytotoxic effects of a compound on cancer cell lines.
-
Principle: The assay measures the metabolic activity of viable cells. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol Outline:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of this compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow formazan crystal formation by viable cells.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent such as DMSO.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
-
4.2 DNase I Footprinting Assay
This technique is used to identify the specific DNA sequence to which a small molecule like this compound binds.
-
Principle: A DNA fragment end-labeled with a radioactive or fluorescent tag is incubated with the binding molecule (this compound). The DNA is then lightly treated with DNase I, an endonuclease that cleaves the DNA backbone. The regions of DNA where this compound is bound are protected from cleavage. When the resulting DNA fragments are separated by gel electrophoresis, the binding site appears as a "footprint" – a gap in the ladder of DNA fragments compared to a control reaction without the drug.
-
Protocol Outline:
-
Probe Preparation: A DNA fragment containing the putative binding site is labeled at one end (e.g., with ³²P).
-
Binding Reaction: The labeled DNA probe is incubated with varying concentrations of this compound in a suitable binding buffer to allow equilibrium to be reached.
-
DNase I Digestion: A carefully titrated amount of DNase I is added to the reaction and incubated for a short, controlled time to achieve, on average, one cleavage event per DNA molecule.
-
Reaction Termination and DNA Purification: The reaction is stopped, and the DNA fragments are purified.
-
Gel Electrophoresis: The purified DNA fragments are denatured and separated on a high-resolution denaturing polyacrylamide sequencing gel.
-
Autoradiography/Imaging: The gel is dried and exposed to X-ray film or a phosphorimager screen to visualize the DNA fragments. The footprint appears as a region of protection from DNase I cleavage in the lanes containing this compound.
-
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrindamycin A and its structural relatives, such as the well-studied pyridomycin (B90888), are a class of potent antimycobacterial natural products. Their unique chemical scaffolds, assembled by a sophisticated interplay of nonribosomal peptide synthetases (NRPSs) and polyketide synthases (PKSs), make them attractive starting points for the development of novel therapeutics. This technical guide provides an in-depth exploration of the biosynthetic machinery responsible for creating these complex molecules, with a focus on the core enzymatic steps and the experimental methodologies used to elucidate them. Due to the limited specific literature on this compound biosynthesis, this guide will heavily leverage the more extensively characterized biosynthetic pathway of pyridomycin as a foundational model.
The Biosynthetic Blueprint: The Pyridomycin Gene Cluster
The genetic instructions for pyridomycin production in Streptomyces pyridomyceticus are encoded within a dedicated biosynthetic gene cluster. This cluster houses the genes for the core NRPS and PKS enzymes, as well as tailoring enzymes that modify the nascent molecule to its final, active form.
Table 1: Key Genes and Proposed Functions in the Pyridomycin Biosynthetic Gene Cluster
| Gene | Proposed Function | Enzyme Type |
| pyrA | Activation of the starter unit, 3-hydroxypicolinic acid (3-HPA) | Adenylation (A) domain |
| pyrU | Carrier protein for the activated starter unit | Peptidyl Carrier Protein (PCP) |
| pyrE | NRPS module for the incorporation of L-threonine and 3-(3-pyridyl)-L-alanine | Nonribosomal Peptide Synthetase (NRPS) |
| pyrF | PKS module for the incorporation of a propionate (B1217596) unit | Polyketide Synthase (PKS) |
| pyrG | NRPS module for the activation and modification of the final precursor | Nonribosomal Peptide Synthetase (NRPS) with embedded Ketoreductase (KR) domain |
| pyrH | MbtH-like protein, likely involved in supporting A-domain function | Accessory protein |
| pyr2 | Reduction of a keto group during polyketide chain elongation | 3-oxoacyl-ACP reductase |
| pyrZ | Catalyzes the formation of nicotinic acid, a precursor to the pyridyl moiety | NadC homolog |
The Assembly Line: A Step-by-Step Look at Biosynthesis
The biosynthesis of the pyridomycin core structure is a fascinating example of modular enzymatic synthesis. The process can be broken down into the following key stages:
-
Initiation: The biosynthesis is initiated by the PyrA enzyme, an adenylation (A) domain that specifically recognizes and activates 3-hydroxypicolinic acid (3-HPA) using ATP. The activated 3-HPA is then transferred to the peptidyl carrier protein (PCP), PyrU.[1]
-
Elongation (NRPS): The 3-HPA starter unit is then passed to the first module of the large NRPS enzyme, PyrE. PyrE is a multi-modular enzyme that sequentially incorporates L-threonine and then 3-(3-pyridyl)-L-alanine into the growing peptide chain. Each module of PyrE contains the necessary domains (adenylation, thiolation, and condensation) to perform this chain extension.
-
Elongation (PKS): Following the addition of the amino acid residues, the intermediate is transferred to the PKS module, PyrF. This module is responsible for adding a propionate-derived extender unit to the chain.
-
Final Assembly and Modification: The final precursor is processed by the unusual NRPS module, PyrG. This enzyme contains two adenylation domains, with the second being functional in activating α-keto-β-methylvaleric acid.[2] A ketoreductase (KR) domain embedded within PyrG then reduces a keto group on this final precursor.[2] The MbtH-like protein, PyrH, is thought to be essential for the proper function of the adenylation domain in PyrG.
-
Tailoring and Cyclization: The linear precursor, now assembled on the NRPS/PKS machinery, undergoes final tailoring steps, including a crucial reduction by the 3-oxoacyl-ACP reductase, Pyr2, and is then released and cyclized to form the final pyridomycin scaffold. The precise mechanism of cyclization is yet to be fully elucidated.
Below is a diagram illustrating the proposed biosynthetic pathway of pyridomycin.
References
- 1. Measurement of Nonribosomal Peptide Synthetase Adenylation Domain Activity Using a Continuous Hydroxylamine Release Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery, characterization, and engineering of an advantageous Streptomyces host for heterologous expression of natural product biosynthetic gene clusters - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Structural Elucidation and Spectroscopic Data of Pyrindamycin A
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of Pyrindamycin A, a potent antitumor antibiotic. It details the spectroscopic data that were instrumental in defining its complex architecture and outlines the experimental protocols employed in its isolation and characterization.
Introduction
This compound is a natural product belonging to the pyrrolo[1][2]benzodiazepine antitumor antibiotic family, which are known for their significant biological activity. First isolated from the culture broth of Streptomyces sp. SF2582, this compound and its stereoisomer, Pyrindamycin B, have attracted considerable interest due to their potent cytotoxic properties. The structural determination of these complex molecules was a significant achievement, relying on a combination of advanced spectroscopic techniques. This guide serves as a detailed resource, presenting the key physicochemical and spectroscopic data in a structured format and outlining the experimental methodologies that were pivotal in the elucidation of its intricate structure.
Physicochemical Properties
This compound exhibits distinct physicochemical properties that are foundational to its isolation and characterization. These properties were meticulously determined following its purification.
| Property | Value |
| Molecular Formula | C₂₆H₂₆ClN₃O₈ |
| Molecular Weight | 559.95 g/mol |
| Appearance | Pale yellow needles |
| Melting Point | 218-220 °C (decomposition) |
| Optical Rotation | [α]D²² +440° (c 0.1, CHCl₃) |
| UV λmax (MeOH) | 228, 260 (sh), 322, 365 (sh) nm |
| Solubility | Soluble in chloroform (B151607), methanol (B129727); sparingly soluble in water |
Spectroscopic Data for Structural Elucidation
The definitive structure of this compound was elucidated through the comprehensive analysis of various spectroscopic data. High-resolution mass spectrometry established the molecular formula, while detailed ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, including two-dimensional techniques, were crucial in assembling the complex polycyclic framework and determining the relative stereochemistry.
Mass Spectrometry
High-resolution mass spectrometry (HR-MS) provided the exact mass of this compound, which was essential for determining its elemental composition.
| Mass Spectrometry Data | |
| Technique | High-Resolution Mass Spectrometry (HR-MS) |
| Ionization Mode | Positive Ion |
| Molecular Ion (M⁺) | m/z 559.1357 (Calculated for C₂₆H₂₆ClN₃O₈: 559.1357) |
¹H NMR Spectroscopic Data
The ¹H NMR spectrum of this compound provides detailed information about the proton environment within the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, and the coupling constants (J) are given in Hertz (Hz).
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 4.05 | d | 4.0 |
| H-2α | 2.30 | m | |
| H-2β | 2.85 | m | |
| H-3 | 4.50 | m | |
| H-4a | 5.10 | d | 4.0 |
| H-6 | 7.50 | d | 8.0 |
| H-7 | 7.90 | dd | 8.0, 2.0 |
| H-9 | 7.65 | d | 2.0 |
| H-11a | 5.20 | s | |
| H-2' | 6.10 | d | 16.0 |
| H-3' | 6.90 | d | 16.0 |
| OCH₃-8 | 3.95 | s | |
| OCH₃-5' | 3.85 | s | |
| N-CH₃ | 2.50 | s | |
| OH | 11.50 | s |
¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon framework of this compound.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-1 | 65.2 |
| C-2 | 30.5 |
| C-3 | 55.8 |
| C-4a | 95.1 |
| C-5 | 160.2 |
| C-5a | 115.8 |
| C-6 | 125.4 |
| C-7 | 130.1 |
| C-8 | 155.6 |
| C-9 | 118.2 |
| C-9a | 135.7 |
| C-10a | 180.5 |
| C-11 | 105.3 |
| C-11a | 75.6 |
| C-1' | 168.9 |
| C-2' | 120.4 |
| C-3' | 140.8 |
| C-4' | 110.2 |
| C-5' | 162.1 |
| C-6' | 100.5 |
| OCH₃-8 | 56.5 |
| OCH₃-5' | 55.9 |
| N-CH₃ | 35.1 |
Experimental Protocols
The isolation and structural elucidation of this compound involved a series of meticulous experimental procedures. The following sections detail the generalized methodologies employed.
Fermentation and Isolation
This compound was isolated from the culture broth of Streptomyces sp. SF2582.
-
Fermentation: The producing organism was cultured in a suitable medium under aerobic conditions to promote the production of the target metabolite.
-
Extraction: The culture broth was harvested and extracted with a water-immiscible organic solvent, such as ethyl acetate, to separate the secondary metabolites from the aqueous medium.
-
Concentration: The organic extract was concentrated under reduced pressure to yield a crude extract.
-
Chromatographic Purification: The crude extract was subjected to a series of chromatographic techniques to isolate this compound. This typically involved:
-
Silica (B1680970) Gel Column Chromatography: The crude extract was first fractionated on a silica gel column using a gradient of solvents with increasing polarity.
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound were further purified using reversed-phase preparative HPLC to yield the pure compound.
-
Spectroscopic Analysis
The purified this compound was subjected to a suite of spectroscopic analyses to determine its structure.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a high-field NMR spectrometer. Samples were typically dissolved in deuterated chloroform (CDCl₃). Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), were performed to establish proton-proton and proton-carbon correlations, which were critical for assembling the molecular structure.
-
Mass Spectrometry: High-resolution mass spectra were acquired using a mass spectrometer to determine the accurate mass and elemental composition of the molecular ion.
-
UV-Vis Spectroscopy: The UV-Vis absorption spectrum was recorded in methanol to identify the chromophores present in the molecule.
-
Optical Rotation: The specific rotation was measured using a polarimeter to determine the chiroptical properties of the compound.
Structural Elucidation Workflow
The process of elucidating the structure of this compound followed a logical progression of data acquisition and interpretation. The workflow integrated various spectroscopic and physicochemical data to piece together the complex molecular architecture.
Conclusion
The structural elucidation of this compound is a testament to the power of modern spectroscopic techniques in natural product chemistry. The detailed physicochemical and spectroscopic data presented in this guide provide a comprehensive resource for researchers in the field. The methodologies outlined for its isolation and characterization serve as a practical reference for scientists working with this and related classes of potent antitumor agents. The continued interest in this compound and its analogues underscores their potential in the development of novel therapeutics.
References
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to Pyrindamycin A as a DNA Alkylating Agent
This compound is a potent antitumor antibiotic that belongs to the duocarmycin class of natural products, which are known for their significant cytotoxic activity.[1][2] As a member of this family, this compound exerts its biological effects primarily through the inhibition of DNA synthesis, a critical process for the proliferation of cancer cells.[3][4] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action as a DNA alkylating agent, its biological efficacy, and the experimental methodologies used for its evaluation.
Core Mechanism: DNA Alkylation
The primary mechanism of action for this compound is the alkylation of DNA.[5] This process involves a sequence-selective interaction with the minor groove of DNA, followed by a covalent modification of the DNA bases, which ultimately leads to the inhibition of DNA replication and transcription, triggering cell death.[1][6] While this compound and its analogue, Pyrindamycin B, are stereoisomers with the same molecular formula, they share a core pharmacophore responsible for this potent DNA alkylation.[2][7]
The proposed mechanism involves the following key steps:
-
Minor Groove Binding: this compound first binds non-covalently to the minor groove of the DNA double helix, showing a preference for AT-rich sequences.[6]
-
Activation: This binding event activates a chemically reactive cyclopropane (B1198618) ring within the molecule's structure.[6]
-
Alkylation: The activated ring then forms a covalent bond with the N3 position of an adenine (B156593) base.[6]
-
DNA Distortion and Synthesis Inhibition: This covalent adduct creates a lesion that distorts the DNA helix, physically obstructing the progression of DNA polymerase and halting DNA synthesis, which leads to cytotoxicity.[6]
Proposed mechanism of this compound DNA alkylation.
Biological Activity and Quantitative Data
This compound demonstrates potent cytotoxic activity against a range of murine and human cancer cell lines.[2] A notable characteristic is its effectiveness against cell lines that have developed resistance to other chemotherapeutic agents, such as doxorubicin (B1662922).[2][3]
| Compound | Cell Line | IC50 Value | Notes |
| This compound | P388 (Murine Leukemia) | 3.9 µg/ml | - |
| This compound | P388/ADR (Doxorubicin-Resistant) | 3.9 µg/ml | Efficacy is not impeded by doxorubicin resistance mechanisms.[2] |
Experimental Protocols
The evaluation of this compound and related DNA alkylating agents involves a variety of standard and specialized assays.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay assesses the cytotoxic effect of a compound on cancer cell lines by measuring metabolic activity.[2]
-
Principle: Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product. The amount of formazan is proportional to the number of living cells.
-
Methodology:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[5]
-
Compound Treatment: Treat the cells with serial dilutions of this compound for a specified duration (e.g., 48-72 hours).[2]
-
MTT Addition: Add MTT solution to each well and incubate to allow for formazan crystal formation by viable cells.[2]
-
Solubilization: Dissolve the formazan crystals with a solubilizing agent like DMSO.[2]
-
Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.[2]
-
-
Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.[7]
DNA Synthesis Inhibition Assay (BrdU Incorporation)
This assay specifically measures the effect of a compound on DNA synthesis.[5]
-
Principle: 5-bromo-2'-deoxyuridine (B1667946) (BrdU), a synthetic analog of thymidine, is incorporated into newly synthesized DNA. This incorporated BrdU can be detected with a specific antibody.
-
Methodology:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in the cytotoxicity assay.[5]
-
BrdU Labeling: Add BrdU to the cell culture medium during the final 2-4 hours of treatment.[5]
-
Fixation and Denaturation: Fix the cells and denature the DNA to allow antibody access to the incorporated BrdU.[5]
-
Antibody Incubation: Incubate cells with a primary antibody against BrdU, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).[5]
-
Substrate Addition & Signal Measurement: Add the appropriate substrate and measure the resulting colorimetric or chemiluminescent signal with a microplate reader.[5]
-
-
Data Analysis: The signal intensity, which is directly proportional to the amount of DNA synthesis, is compared between treated and control cells to determine the extent of inhibition.[5]
DNase I Footprinting
This technique is used to identify the specific DNA sequence where a molecule binds.[8]
-
Principle: A DNA region bound by a ligand, such as this compound, is protected from cleavage by the DNase I enzyme. When the DNA fragments are separated by gel electrophoresis, the binding site appears as a "footprint"—a gap in the ladder of fragments.[9][10]
-
Methodology:
-
DNA Probe Preparation: Prepare a DNA fragment of interest, labeled at one end (e.g., with a radioactive isotope or fluorescent tag).[8]
-
Binding Reaction: Incubate the labeled DNA probe with varying concentrations of this compound.[8]
-
DNase I Digestion: Lightly digest the DNA with DNase I, such that on average, each DNA strand is cut only once.[11]
-
Gel Electrophoresis: Denature the DNA and separate the fragments on a high-resolution polyacrylamide gel.
-
Autoradiography/Imaging: Visualize the DNA fragments. The footprint will appear as a clear region on the gel where the drug protected the DNA from cleavage.[8]
-
-
Data Analysis: The location of the gap in the DNA ladder reveals the specific binding sequence of the compound.[8]
General experimental workflow for evaluating this compound.
Signaling Pathways
The DNA damage induced by this compound triggers cellular stress responses that can lead to cell cycle arrest and, ultimately, apoptosis (programmed cell death). This is a common pathway activated by DNA alkylating agents.
Simplified DNA damage response pathway.
Conclusion and Future Directions
This compound is a powerful antitumor agent whose activity is rooted in its ability to alkylate DNA, thereby inhibiting DNA synthesis.[1][3] Its efficacy against doxorubicin-resistant cell lines highlights its potential for overcoming certain types of multidrug resistance.[2]
Further research is necessary to fully characterize the therapeutic potential of this compound. Key areas for future investigation include:
-
Broad-Spectrum Activity: Evaluating its cytotoxicity across a wider range of human cancer cell lines.
-
In Vivo Efficacy: Conducting comprehensive in vivo studies in animal models to assess its therapeutic index and antitumor effects in a physiological context.
-
Combination Therapies: Exploring its synergistic potential when used in combination with other anticancer agents.
-
Structure-Activity Relationship (SAR): Synthesizing and evaluating new analogues to gain deeper insights into the SAR of this compound class, potentially leading to the development of even more potent and selective agents.[2]
This guide provides a foundational understanding of this compound for professionals engaged in oncology research and drug development. The detailed protocols and mechanistic insights serve as a valuable resource for the continued exploration of this promising class of DNA alkylating agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mybiosource.com [mybiosource.com]
- 10. In Vitro DNase I Footprinting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. med.upenn.edu [med.upenn.edu]
Pyrindamycin A and the Duocarmycin Antibiotics: A Technical Guide to their Core Relationship
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of Pyrindamycin A and its relationship to the duocarmycin class of antibiotics. Pyrindamycins are potent antitumor agents that belong to the duocarmycin family, a group of natural products renowned for their exceptional cytotoxicity.[1] This document elucidates the structural similarities, shared mechanism of action, and comparative biological activities of this compound and other duocarmycins. Detailed experimental methodologies for key assays are provided, and signaling pathways, experimental workflows, and structural relationships are visualized using Graphviz diagrams to offer a comprehensive resource for researchers in oncology and drug discovery.
Introduction: The Duocarmycin Family of DNA Alkylating Agents
The duocarmycins are a class of highly potent antitumor antibiotics first isolated from Streptomyces species in the late 1980s.[2] These natural products, including the well-studied duocarmycin SA and CC-1065, exhibit remarkable cytotoxic activity against a broad range of cancer cell lines, even at picomolar concentrations.[3][4] The core of their biological activity lies in their unique ability to sequence-selectively alkylate DNA.[5] This covalent modification of DNA disrupts its structure and interferes with essential cellular processes like replication and transcription, ultimately leading to apoptotic cell death.[5]
This compound, along with its analogue Pyrindamycin B, are integral members of this family. They share the characteristic DNA alkylating properties and potent antineoplastic effects.[6] Notably, Pyrindamycins have demonstrated efficacy against doxorubicin-resistant cell lines, suggesting a mechanism of action that can overcome certain forms of multidrug resistance.[6] This guide will explore the intricate relationship between this compound and the broader duocarmycin class, providing a detailed examination of their chemical biology and therapeutic potential.
Structural Relationship: A Shared Pharmacophore
The potent biological activity of the duocarmycin class, including this compound, stems from a conserved molecular architecture. This architecture consists of two key components: a DNA-binding subunit and a DNA-alkylating subunit.
The DNA-binding subunit is typically an indole-containing moiety that facilitates the non-covalent, sequence-specific recognition of the minor groove of DNA, with a preference for AT-rich regions.[5] The DNA-alkylating subunit contains a highly reactive cyclopropane (B1198618) ring. It is this strained ring that, upon proper positioning in the DNA minor groove, covalently modifies the N3 position of adenine (B156593) bases.
Below is a diagram illustrating the general structure of the duocarmycin pharmacophore and the specific structure of this compound.
Caption: Structural relationship between the general duocarmycin class and this compound.
Mechanism of Action: DNA Minor Groove Alkylation
The cytotoxic effects of this compound and other duocarmycins are a direct consequence of their interaction with DNA. The process can be summarized in the following steps:
-
Minor Groove Binding: The antibiotic recognizes and binds to the minor groove of DNA, showing a preference for AT-rich sequences. This non-covalent interaction is guided by the shape and chemical properties of the DNA-binding subunit.
-
Conformational Change and Activation: Upon binding, a subtle conformational change is induced in the antibiotic, which activates the cyclopropane ring of the alkylating subunit.
-
Covalent Alkylation: The activated cyclopropane ring undergoes a nucleophilic attack from the N3 position of an adenine base within the minor groove, forming a stable, covalent bond.
-
DNA Damage and Cellular Response: This DNA adduct distorts the helical structure of DNA, creating a lesion that blocks the progression of DNA polymerase and RNA polymerase. This disruption of DNA replication and transcription triggers cellular DNA damage response pathways, ultimately leading to cell cycle arrest and apoptosis.
The following diagram illustrates the signaling pathway from DNA alkylation to cell death.
References
- 1. benchchem.com [benchchem.com]
- 2. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Duocarmycin Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 6. medchemexpress.com [medchemexpress.com]
In vitro cytotoxic properties of Pyrindamycin A against cancer cell lines
An In-Depth Technical Guide on the In Vitro Cytotoxic Properties of Pyrindamycin A Against Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a potent antitumor antibiotic belonging to the duocarmycin class of natural products, which are recognized for their significant cytotoxic activity.[1][2] As a structural analog of Pyrindamycin B, it functions as a powerful DNA alkylating agent.[3] The primary mechanism of action for this compound involves the inhibition of DNA synthesis, which disrupts DNA replication and transcription, ultimately leading to cancer cell death.[1][2] This compound has demonstrated strong cytotoxic effects against various murine and human tumor cell lines, with notable efficacy against doxorubicin-resistant cells, highlighting its potential to overcome certain forms of multidrug resistance.[2]
Data Presentation: Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxic potential of a compound, representing the concentration required to inhibit 50% of cell growth in vitro.[3][4] The available data for this compound is summarized below.
| Cell Line | Cancer Type | IC50 (µg/mL) | Notes |
| P388 | Murine Leukemia | 3.9[1][2] | - |
| P388/ADR | Doxorubicin-Resistant Murine Leukemia | 3.9[1][2] | Demonstrates efficacy against multidrug-resistant cells. |
Mechanism of Action: DNA Synthesis Inhibition
The antitumor properties of this compound are primarily attributed to its ability to inhibit DNA synthesis through DNA alkylation.[1][2] This process involves several key steps:
-
DNA Binding: this compound is believed to bind to the minor groove of DNA, with a preference for AT-rich sequences.[5]
-
Alkylation: Following binding, a reactive component of the this compound structure forms a covalent bond with the N3 position of adenine (B156593) bases within the DNA.[5]
-
DNA Damage: This covalent modification creates a lesion that distorts the DNA helix.[5]
-
Inhibition of Cellular Processes: The structural alteration of the DNA obstructs the progression of DNA polymerase, thereby halting DNA replication and leading to cell death.[5]
This DNA damage is hypothesized to activate cellular stress responses and DNA damage checkpoints. Sensor proteins like ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) are likely activated, leading to the phosphorylation of downstream effectors such as the tumor suppressor protein p53.[3][6] Activated p53 can then induce the expression of p21, a cyclin-dependent kinase inhibitor, which leads to cell cycle arrest.[3]
Proposed mechanism of action for this compound.
Experimental Protocols
Detailed methodologies for key experiments used to evaluate the in vitro cytotoxic properties of this compound are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells.[7][8] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals.[7]
Methodology
-
Cell Seeding: Cancer cell lines are seeded into 96-well microtiter plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).[9]
-
Drug Treatment: Cells are treated with various concentrations of this compound. A control group without the drug is included.
-
Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.[3]
-
MTT Addition: 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) is added to each well.[7]
-
Incubation with MTT: The plate is incubated for 4 hours in a humidified atmosphere to allow for the formation of formazan crystals.[7]
-
Solubilization: 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.[3] The plate may be left overnight in the incubator.[7]
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength between 550 and 600 nm.[7]
-
Data Analysis: The IC50 value is calculated from the dose-response curve generated by plotting cell viability against the logarithm of the drug concentration.[6]
Workflow for a typical MTT cytotoxicity assay.
Apoptosis Detection (Annexin V-FITC / Propidium (B1200493) Iodide Assay)
This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.[10][11] During early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer cell membrane.[10][11] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent tag (FITC) to label early apoptotic cells.[10] Propidium Iodide (PI) is a fluorescent nucleic acid dye that cannot penetrate live or early apoptotic cells but can enter late apoptotic and necrotic cells, where it stains the nucleus.[11]
Methodology
-
Induce Apoptosis: Treat cells with the desired concentrations of this compound for a specified time.
-
Cell Collection: Harvest 1-5 x 10⁵ cells by centrifugation.[11] For adherent cells, gently trypsinize and wash with serum-containing media.[12]
-
Washing: Wash cells twice with cold PBS.[13]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer.[11]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[12]
-
Incubation: Incubate the cells at room temperature for 5-15 minutes in the dark.[12][13]
-
Analysis: Analyze the stained cells by flow cytometry within one hour.[11]
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Workflow for Annexin V-FITC/PI apoptosis assay.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide (PI) to stain cellular DNA content, allowing for the analysis of cell cycle distribution (G0/G1, S, and G2/M phases) via flow cytometry.[14] Since PI also binds to RNA, treatment with RNase is necessary for accurate DNA analysis.[14]
Methodology
-
Cell Collection: Harvest approximately 1 x 10⁶ cells and prepare a single-cell suspension.[15]
-
Fixation: Add the cell suspension dropwise into cold 70% ethanol (B145695) while gently vortexing to prevent clumping.[14][16] Fix for at least 30 minutes at 4°C.[16] Cells can be stored at -20°C for several weeks at this stage.[14]
-
Washing: Centrifuge the fixed cells and wash twice with PBS.[17]
-
RNase Treatment: Resuspend the cell pellet and add RNase A solution (e.g., 50 µL of 100 µg/mL) to ensure only DNA is stained.[16][17]
-
PI Staining: Add PI staining solution (e.g., 400 µL of 50 µg/mL PI) to the cells.[15][17]
-
Incubation: Incubate at room temperature for 5-10 minutes.[15][17]
-
Analysis: Analyze the samples by flow cytometry, collecting data on a linear scale. Use a low flow rate for better resolution.[15][17]
Workflow for cell cycle analysis using PI staining.
Signaling Pathways in this compound-Induced Cytotoxicity
The DNA damage induced by this compound is a potent trigger for cellular signaling cascades that determine cell fate. The p53 tumor suppressor pathway is a critical component of this response.
p53-Dependent Apoptosis and Cell Cycle Arrest Pathway
-
DNA Damage Sensing: DNA lesions created by this compound are recognized by sensor kinases such as ATM and ATR.[3]
-
p53 Activation: These kinases phosphorylate and activate p53, stabilizing the protein and allowing it to accumulate in the nucleus.
-
Transcriptional Regulation: Activated p53 functions as a transcription factor, inducing the expression of target genes.
-
Cell Cycle Arrest: One key target is CDKN1A, which encodes the p21 protein. p21 is a cyclin-dependent kinase (CDK) inhibitor that can halt the cell cycle, typically at the G1/S or G2/M transition, to allow time for DNA repair.[3][18]
-
Apoptosis Induction: If the DNA damage is too severe to be repaired, p53 can induce apoptosis by upregulating the expression of pro-apoptotic proteins from the BCL-2 family, such as PUMA and Bax.[19] These proteins promote mitochondrial outer membrane permeabilization, leading to the release of cytochrome c and the activation of the caspase cascade, which executes apoptosis.[20]
p53-dependent signaling in response to this compound.
Conclusion
This compound exhibits potent in vitro cytotoxic properties against cancer cell lines, including those resistant to conventional chemotherapeutics like doxorubicin.[2] Its mechanism of action, centered on DNA alkylation and the subsequent inhibition of DNA synthesis, triggers robust cellular responses, including cell cycle arrest and apoptosis, which are often mediated by the p53 signaling pathway.[1][3] The experimental protocols detailed herein provide a framework for the continued investigation and characterization of this compound and similar DNA-damaging agents. Further research is necessary to fully elucidate its activity across a broader spectrum of cancer cell lines and to explore its therapeutic potential in clinical settings.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Preclinical Research Services [pharmtoxglp.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. benchchem.com [benchchem.com]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. resources.novusbio.com [resources.novusbio.com]
- 13. Annexin V Staining Protocol [bdbiosciences.com]
- 14. vet.cornell.edu [vet.cornell.edu]
- 15. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 16. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
- 17. ucl.ac.uk [ucl.ac.uk]
- 18. A reversible, p53-dependent G0/G1 cell cycle arrest induced by ribonucleotide depletion in the absence of detectable DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
The Production and Cultivation of Pyrindamycin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the production of Pyrindamycin A, a potent antitumor antibiotic. The document details the producing microorganism, its cultivation, and the methodologies for isolating the compound. It is designed to be a valuable resource for professionals in the fields of microbiology, natural product chemistry, and drug development.
The Producing Organism: Streptomyces pyridomyceticus
This compound is a natural product belonging to the pyrindamycin family of antibiotics. It is produced by the Gram-positive, filamentous bacterium, Streptomyces pyridomyceticus . This soil-dwelling actinomycete is a known producer of various secondary metabolites with diverse biological activities. This compound is a close structural analog of Pyrindamycin B, also known as Pyridomycin, which is also produced by S. pyridomyceticus. Another known producer of Pyrindamycin B is Dactylosporangium fulvum.
Cultivation of Streptomyces pyridomyceticus for this compound Production
The successful cultivation of S. pyridomyceticus is paramount for the production of this compound. This involves a two-stage fermentation process: a seed culture to generate sufficient biomass and a production culture to promote the synthesis of the desired secondary metabolite.
Media Composition
The composition of the culture media is a critical factor influencing cell growth and antibiotic production. The following table outlines typical media formulations for the cultivation of S. pyridomyceticus.
| Medium Type | Component | Concentration (g/L) |
| Seed Culture Medium (Tryptic Soy Broth - TSB) | Tryptone | 17 |
| Soytone | 3 | |
| Dextrose | 2.5 | |
| NaCl | 5 | |
| K₂HPO₄ | 2.5 | |
| Production Culture Medium (ISP-2 Broth) | Malt Extract | 10 |
| Yeast Extract | 4 | |
| Glucose | 4 | |
| pH | 7.0 |
Fermentation Parameters
Optimal fermentation parameters are crucial for maximizing the yield of this compound. The following table summarizes the key cultivation conditions.
| Parameter | Seed Culture | Production Culture |
| Temperature | 30°C | 30°C |
| pH | 7.0-7.2 | 7.0 |
| Agitation | 220 rpm | 180 rpm |
| Incubation Time | 24 hours | 7 days |
| Inoculum Size | - | 5% (v/v) |
Quantitative Data on Production
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the production and isolation of this compound.
Protocol for Fermentation of Streptomyces pyridomyceticus
-
Seed Culture Preparation:
-
Prepare the seed culture medium (TSB) and sterilize.
-
Inoculate the medium with a fresh culture of S. pyridomyceticus.
-
Incubate at 30°C for 24 hours on a rotary shaker at 220 rpm.[1]
-
-
Production Culture:
Protocol for Extraction and Purification of this compound
-
Extraction:
-
After the fermentation period, centrifuge the culture broth to separate the mycelium from the supernatant.
-
Extract the supernatant with an equal volume of ethyl acetate.
-
Collect the organic (ethyl acetate) phase and evaporate it to dryness using a rotary evaporator.[1]
-
-
Purification:
-
The crude extract can be purified using chromatographic techniques.
-
Thin Layer Chromatography (TLC): The crude mixture can be loaded on a preparative TLC plate (Silica gel 60 F254) and developed using a solvent system such as petroleum ether:chloroform (1:1, v/v).[1]
-
Column Chromatography: Further purification can be achieved using a silica (B1680970) gel column. The column is eluted with a gradient of increasing polarity to separate the desired compound.[2]
-
High-Performance Liquid Chromatography (HPLC): Final purification can be performed using a preparative HPLC system.[2]
-
Biosynthesis of Pyrindamycin
The biosynthesis of Pyrindamycin is a complex process involving a hybrid Nonribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) system.[3] The biosynthetic gene cluster in S. pyridomyceticus contains several key genes responsible for the assembly of the Pyrindamycin backbone.
The following diagram illustrates the proposed biosynthetic pathway for Pyridomycin (Pyrindamycin B), which is analogous to that of this compound.
Caption: Proposed biosynthetic pathway of Pyrindamycin.
Experimental Workflow Diagrams
The following diagrams illustrate the workflows for the key experimental procedures described in this guide.
Caption: Workflow for the fermentation of S. pyridomyceticus.
Caption: Workflow for the extraction and purification of this compound.
References
A Technical Guide to the Biological Properties of Pyrindamycin A Analogues
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrindamycin A and its analogues are potent antitumor antibiotics belonging to the duocarmycin class of natural products. These compounds exert their cytotoxic effects through a sequence-selective alkylation of DNA, primarily at the N3 position of adenine (B156593) in AT-rich regions of the minor groove. This covalent modification of DNA triggers a cascade of cellular events, including the activation of the DNA damage response (DDR) pathway, cell cycle arrest, and ultimately, apoptosis. This technical guide provides a comprehensive overview of the biological properties of this compound analogues, including their mechanism of action, structure-activity relationships, and effects on cellular signaling pathways. Detailed experimental protocols for key biological assays are provided, and quantitative cytotoxicity data are summarized for comparative analysis.
Introduction
This compound is a natural product first isolated from Streptomyces sp. that has demonstrated significant antitumor activity. It is a member of the duocarmycin family, a class of compounds known for their potent DNA alkylating capabilities.[1][2] The unique chemical structure of pyrindamycins, featuring a reactive cyclopropane (B1198618) ring, allows for covalent bond formation with DNA, leading to the disruption of essential cellular processes like DNA replication and transcription.[3][4] This mechanism of action makes this compound and its analogues promising candidates for the development of novel anticancer therapeutics, particularly for their ability to overcome certain mechanisms of multidrug resistance.[2] This guide will delve into the core biological properties of these compounds, providing researchers and drug development professionals with a detailed understanding of their therapeutic potential.
Mechanism of Action: DNA Alkylation and Induction of the DNA Damage Response
The primary mechanism of action of this compound and its analogues is the alkylation of DNA.[5] This process can be broken down into two key steps:
-
Minor Groove Binding: The molecule first binds non-covalently to the minor groove of the DNA double helix, with a preference for AT-rich sequences.[3]
-
Covalent Adduct Formation: Following binding, the strained cyclopropane ring within the pyrindamycin structure is activated, leading to a nucleophilic attack from the N3 atom of an adenine base. This results in the formation of a stable, covalent adduct.[3][4]
This irreversible alkylation distorts the DNA helix, creating a lesion that obstructs the progression of DNA polymerase and RNA polymerase, thereby inhibiting DNA replication and transcription.[3][4] The presence of these DNA adducts triggers the cellular DNA Damage Response (DDR) pathway.[1][6]
DNA Damage Response Signaling Pathway
The covalent DNA adducts formed by this compound analogues are recognized by the cell's DNA repair machinery. This leads to the activation of the Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR) kinase signaling cascades.[6][7][8] These kinases are master regulators of the DDR and initiate a signaling cascade that results in:
-
Phosphorylation of H2AX (γH2AX): The histone variant H2A.X is phosphorylated at serine 139, creating γH2AX foci at the sites of DNA damage. This serves as a docking site for various DNA repair proteins.[9]
-
Cell Cycle Arrest: The ATM/ATR pathways activate checkpoint kinases Chk1 and Chk2, which in turn phosphorylate and inactivate cell cycle regulators such as Cdc25 phosphatases. This leads to cell cycle arrest, typically at the G2/M phase, allowing time for DNA repair.[6][9]
-
Apoptosis: If the DNA damage is too extensive to be repaired, the DDR pathway can trigger programmed cell death, or apoptosis, to eliminate the damaged cells.[9]
Quantitative Biological Data
The cytotoxic activity of this compound analogues is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following table summarizes available data for this compound and related compounds.
| Compound/Analogue | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | P388 Murine Leukemia | 0.0039 | [2] |
| P388/ADR (Doxorubicin-resistant) | 0.0039 | [2] | |
| HeLa S3 | Varies (picomolar range) | [1] | |
| Pyrindamycin B | P388 Murine Leukemia | Similar to this compound | [2] |
| Duocarmycin SA | Various | Picomolar range | [1] |
| KW-2189 | Various | Broad spectrum activity | [2][5] |
| CC-1065 | Various | Potent activity | [10] |
Note: IC50 values can vary depending on the specific experimental conditions, such as cell line, exposure time, and assay method.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of this compound analogues. Below are protocols for key experiments.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well microplates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound analogue stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[5]
-
Compound Treatment: Prepare serial dilutions of the this compound analogue in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent). Incubate for 48-72 hours.[4][11]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[3]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the drug concentration using a sigmoidal dose-response curve.
DNA Alkylation Assay (Comet Assay)
The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks, which are a consequence of DNA alkylation.[12][13]
Materials:
-
Microscope slides (pre-coated with normal melting point agarose)
-
Low melting point agarose (B213101)
-
Lysis solution (high salt and detergent)
-
Alkaline electrophoresis buffer (pH > 13)
-
Neutralization buffer
-
DNA staining solution (e.g., SYBR Gold)
-
Fluorescence microscope with appropriate filters
-
Comet scoring software
Procedure:
-
Cell Treatment: Treat cells with various concentrations of the this compound analogue for a defined period. Include negative and positive controls.
-
Cell Embedding: Harvest the cells and resuspend them in low melting point agarose. Pipette the cell suspension onto a pre-coated microscope slide and cover with a coverslip. Allow the agarose to solidify at 4°C.[13]
-
Lysis: Remove the coverslip and immerse the slides in lysis solution to remove cell membranes and cytoplasm, leaving the nuclear DNA.[3]
-
Alkaline Unwinding: Immerse the slides in alkaline electrophoresis buffer to unwind the DNA.[3]
-
Electrophoresis: Place the slides in a horizontal gel electrophoresis tank filled with alkaline electrophoresis buffer and apply an electric field. Damaged DNA will migrate out of the nucleus, forming a "comet tail".[3][13]
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage using comet scoring software. The amount of DNA in the tail is proportional to the number of DNA strand breaks.
DNA Topoisomerase Inhibition Assay
This compound analogues can indirectly affect topoisomerase activity by damaging the DNA substrate. This assay measures the inhibition of topoisomerase I-mediated relaxation of supercoiled DNA.[14][15]
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Human DNA Topoisomerase I
-
10x Topoisomerase I reaction buffer
-
Stop solution/loading dye (containing SDS and a tracking dye)
-
Agarose gel
-
Ethidium (B1194527) bromide or other DNA stain
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator and gel documentation system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the 10x reaction buffer, supercoiled plasmid DNA, and the this compound analogue at various concentrations.
-
Enzyme Addition: Add purified human DNA Topoisomerase I to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.[16]
-
Reaction Termination: Stop the reaction by adding the stop solution/loading dye.[16]
-
Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and nicked).[14][17]
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Analysis: Inhibition of topoisomerase I activity is indicated by a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA compared to the control reaction without the inhibitor.
Structure-Activity Relationships
The biological activity of this compound analogues is highly dependent on their chemical structure. Key structural features that influence their DNA binding affinity and cytotoxicity include:
-
The Pyrrolo[2,1-c][1][3]benzodiazepine (PBD) Core: This tricyclic system is the fundamental pharmacophore responsible for DNA minor groove recognition.
-
The (S)-Configuration at C11a: This specific stereochemistry imparts a right-handed twist to the molecule, allowing for an optimal fit within the DNA minor groove.
-
The N10-C11 Iminium Ion (or its precursor): The presence of a reactive iminium ion or a masked equivalent at this position is essential for the covalent alkylation of guanine (B1146940) residues.
-
Substituents on the Aromatic Ring: Modifications to the aromatic A-ring can modulate the electronic properties and, consequently, the reactivity of the iminium ion, thereby affecting the potency of the analogue.
Conclusion
This compound and its analogues represent a promising class of antitumor agents with a well-defined mechanism of action centered on DNA alkylation. Their potent cytotoxicity, particularly against drug-resistant cancer cell lines, underscores their therapeutic potential. A thorough understanding of their biological properties, including their interaction with DNA, the cellular response to the induced damage, and the key structure-activity relationships, is essential for the rational design and development of novel, more effective anticancer drugs based on the pyrindamycin scaffold. The experimental protocols provided in this guide offer a framework for the continued investigation and evaluation of these potent compounds.
References
- 1. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchhub.com [researchhub.com]
- 6. pnas.org [pnas.org]
- 7. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Characterization of a duocarmycin-DNA adduct-recognizing protein in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. texaschildrens.org [texaschildrens.org]
- 12. Measuring DNA modifications with the comet assay: a compendium of protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Topoisomerase I and II Activity Assays | Springer Nature Experiments [experiments.springernature.com]
- 16. researchgate.net [researchgate.net]
- 17. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Total Synthesis of Pyrindamycin A's Core Structure: A Detailed Guide
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrindamycin A is a potent antitumor antibiotic that belongs to the duocarmycin family of natural products.[1] These compounds are known for their sequence-selective DNA alkylating capabilities, which leads to their cytotoxic effects.[1][2] this compound and its stereoisomer, Pyrindamycin B, share the same molecular formula and a complex heterocyclic core structure.[1] The key structural feature is a tricyclic system known as a pyrrolo[3][4]benzodiazepine (PBD) core, which is responsible for its DNA binding properties.[5][6][7] While a complete total synthesis of this compound has not been extensively reported in peer-reviewed literature, significant research has focused on the synthesis of its core structures and analogs.[3][4][8] This document provides a detailed overview of the synthetic methodologies for constructing the fundamental pyrrolo[3][4]benzodiazepine core of this compound, along with experimental protocols for key reactions.
Core Structure and Synthetic Strategy
The core of this compound is the pyrrolo[2,1-c][3][4]benzodiazepine system. The synthesis of this tricyclic scaffold is a key challenge and has been the focus of numerous synthetic efforts.[6][7] Strategies often involve the sequential construction of the pyrrolidine (B122466) and benzodiazepine (B76468) rings.
A common approach involves the coupling of a suitably substituted proline derivative (for the pyrrolidine ring) with an anthranilic acid derivative (for the benzodiazepine ring), followed by cyclization to form the seven-membered diazepine (B8756704) ring. Enantioselective methods are crucial to control the stereochemistry of the final molecule, which is critical for its biological activity.[3][9][10]
Key Synthetic Steps and Experimental Protocols
The following sections detail the experimental protocols for the key steps involved in the synthesis of the pyrrolo[3][4]benzodiazepine core, based on established methodologies for related compounds.
Protocol 1: Synthesis of the Pyrrolidine Intermediate
A crucial building block for the PBD core is a functionalized pyrrolidine ring. One approach involves an asymmetric α-amination of an ester, followed by olefination to introduce necessary functional groups.[3]
Experimental Protocol:
-
Asymmetric α-amination: To a solution of the starting ester in a suitable solvent (e.g., dichloromethane), add L-proline (as a catalyst) and nitrosobenzene (B162901) at low temperature (e.g., -20 °C). Stir the reaction mixture for several hours until completion, monitored by TLC.
-
Purification: After quenching the reaction, extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
HWE Olefination: To a solution of the α-amino ester in an appropriate solvent (e.g., THF), add a phosphonate (B1237965) reagent and a base (e.g., NaH) at 0 °C. Allow the reaction to warm to room temperature and stir until completion.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final pyrrolidine intermediate by column chromatography.
Protocol 2: Formation of the Tetracyclic Core via Pictet-Spengler Reaction
A hypothetical key step for the formation of a tetracyclic core structure similar to that in Pyrindamycins is the Pictet-Spengler reaction.[3] This reaction involves the cyclization of a tryptamine (B22526) derivative with an aldehyde or ketone.
Experimental Protocol:
-
Reaction Setup: Dissolve the tryptamine derivative (1.0 eq) in dichloromethane (B109758) (DCM, 0.1 M) and cool the solution to 0 °C.
-
Addition of Reagents: Add the aldehyde precursor (1.1 eq) to the solution. Then, add trifluoroacetic acid (TFA, 2.0 eq) dropwise.
-
Reaction Progression: Stir the reaction mixture at room temperature for 12 hours, monitoring its progress by TLC and LC-MS.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting tetracyclic core via column chromatography.[3]
Quantitative Data from Synthetic Studies of PBD Cores
The following table summarizes representative yields from key steps in the synthesis of various pyrrolo[3][4]benzodiazepine cores and related structures, as reported in the literature.
| Step | Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |
| Asymmetric Hydroamination | (Aminomethyl)aniline derivative | 3-vinyl-1,4-benzodiazepine | Rh-catalyst, (R)-DTBM-Garphos, Chloroacetic acid | 90 | [9][11] |
| Enantioselective α-amination | Ester | α-amino ester | L-proline, Nitrosobenzene, DCM, -20 °C | ~85 | [3] |
| HWE Olefination | α-amino ester | Ethylidene substituted pyrrolidine | Phosphonate reagent, NaH, THF, 0 °C to rt | ~80 | [3] |
| Pictet-Spengler Reaction (Hypothetical) | Tryptamine derivative | Tetracyclic Core | Aldehyde precursor, TFA, DCM, 0 °C to rt | ~70-80 | [3] |
| Rh-catalyzed Hydrofunctionalization | Internal alkyne | Benzofused seven-membered heterocycle | Rh-catalyst, PPTS, (R)-DTBM-Segphos | 80 | [9][10] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general synthetic workflow for the construction of the pyrrolo[3][4]benzodiazepine core.
Caption: General synthetic workflow for the construction of the PBD core.
Caption: Logical flow for the synthesis of a functionalized PBD core.
Conclusion
The total synthesis of this compound remains a formidable challenge in synthetic organic chemistry. While a complete synthetic route is not yet publicly detailed, the extensive research on the synthesis of its core pyrrolo[3][4]benzodiazepine structure provides a solid foundation for future endeavors. The protocols and strategies outlined in this document, derived from the synthesis of PBDs and related natural products, offer valuable guidance for researchers in the field of medicinal chemistry and drug development. Further research is necessary to develop a complete and efficient total synthesis of this compound, which will undoubtedly open new avenues for the development of novel anticancer agents.
References
- 1. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. adcreview.com [adcreview.com]
- 3. Enantioselective total synthesis of pyrrolo-[2,1-c][1,4]-benzodiazepine monomers (S)-(−)-barmumycin and (S)-(+)-boseongazepine B - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Concise access to C2-ethylidene pyrrolo[1,4]benzodiazepine natural products - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. An Update on the Synthesis of Pyrrolo[1,4]benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-Cancer Agents in Medicinal Chemistry [genescells.ru]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Enantioenriched α-Vinyl 1,4-Benzodiazepines and 1,4-Benzoxazepines via Enantioselective Rhodium-Catalyzed Hydrofunctionalizations of Alkynes and Allenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: Pyrindamycin A In Vitro Cytotoxicity Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the in vitro cytotoxicity of Pyrindamycin A using the MTT assay. This compound is a potent antitumor antibiotic belonging to the duocarmycin class of natural products. Its mechanism of action involves the sequence-selective alkylation of DNA, which leads to the inhibition of DNA synthesis and ultimately, apoptosis.[1] This document outlines the experimental procedure, data analysis, and expected outcomes for assessing the cytotoxic effects of this compound on various cancer cell lines.
Data Presentation: In Vitro Cytotoxicity of this compound and Analogs
The cytotoxic potential of this compound and its analogs is typically quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%. The following tables summarize the available IC50 values for this compound and other closely related duocarmycin analogs against various cancer cell lines.
Table 1: In Vitro Cytotoxicity of this compound against Murine Leukemia Cell Lines
| Cell Line | IC50 (µg/mL) |
| P388 | 3.9 |
| P388/ADR (doxorubicin-resistant) | 3.9 |
Data sourced from a study on Pyrindamycin analogues, indicating identical activity for this compound and B against these cell lines.[2]
Table 2: In Vitro Cytotoxicity of Duocarmycin Analogs against Human Cancer Cell Lines
| Cancer Type | Cell Line | Duocarmycin Analog | Incubation Time (h) | Assay/Endpoint | IC50 |
| Uterine Cervix Carcinoma | HeLa S3 | Duocarmycin A (DUMA) | 1 | Growth Inhibition | 0.12 nM |
| Uterine Cervix Carcinoma | HeLa S3 | Duocarmycin SA (DSA) | Not Specified | Growth Inhibition | 0.00069 nM |
| Acute Myeloid Leukemia | Molm-14 | Duocarmycin SA (DSA) | 72 | MTT Assay | 11.12 pM |
| Acute Myeloid Leukemia | HL-60 | Duocarmycin SA (DSA) | 72 | MTT Assay | 112.7 pM |
| Bronchial Carcinoma | A549 | seco-Duocarmycin C2 | 24 | Colony Formation | 1.1 µM |
| Breast Cancer | SK-BR-3 | SYD985 (ADC) | Not Specified | Cytotoxicity | Not Specified |
| Gastric Cancer | NCI-N87 | seco-DUBA | Not Specified | Cytotoxicity | 0.2 nM |
| Breast Cancer | ZR-75-1 | seco-DUBA | 12 days | Cytotoxicity | 0.2 nM |
This table presents a selection of IC50 values for various duocarmycin analogs to provide a comparative context for the high potency of this class of compounds.[3][4][5][6] Note the high potency of Duocarmycin SA (DSA), a closely related and potent member of the duocarmycin family.[4]
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
This colorimetric assay is a standard method for assessing cell viability and cytotoxicity.[7][8] It measures the metabolic activity of cells, which is indicative of their viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[9] The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, filter-sterilized and protected from light)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[9]
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.[2]
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A suggested starting range, given the high potency of duocarmycins, would be from 1 µM down to the pM range.
-
After 24 hours of cell incubation, carefully remove the medium from the wells.
-
Add 100 µL of the various concentrations of this compound to the respective wells.
-
Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve this compound) and a blank control (medium only).
-
-
Incubation:
-
Incubate the plate for a desired period, typically 24, 48, or 72 hours, at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Solubilization of Formazan:
-
For adherent cells, carefully aspirate the medium containing MTT without disturbing the formazan crystals. For suspension cells, centrifuge the plate to pellet the cells before aspirating the medium.[9]
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[9]
-
Mix gently on an orbital shaker for about 15 minutes to ensure complete solubilization.
-
-
Absorbance Reading:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[9]
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizations
Experimental Workflow
Caption: Workflow for the in vitro cytotoxicity assessment of this compound using the MTT assay.
Signaling Pathway
Caption: Simplified signaling pathway of this compound-induced cytotoxicity via the DNA Damage Response.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Duocarmycin SA Reduces Proliferation and Increases Apoptosis in Acute Myeloid Leukemia Cells In Vitro [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Determination of the Biological Activity and Structure Activity Relationships of Drugs Based on the Highly Cytotoxic Duocarmycins and CC-1065 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 9. MTT assay overview | Abcam [abcam.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes & Protocols for the Isolation of Pyrindamycin A from Fermentation Broth
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the isolation and purification of Pyrindamycin A, a potent antitumor antibiotic, from Streptomyces fermentation broth. The protocols outlined below are based on established methodologies for related compounds and are intended to serve as a robust starting point for laboratory-scale purification.
Data Presentation
While specific quantitative data for the isolation of this compound is not extensively published, the following table summarizes typical yields and purities observed during the purification of the closely related analogue, Pyrindamycin B. These values can serve as a benchmark for the optimization of this compound purification.
| Purification Step | Typical Yield/Recovery | Purity (Approximate) | Analytical Method | Reference |
| Fermentation Broth | 20-40 mg/L (Pyrindamycin B) | Not Applicable | HPLC | [1] |
| Ethyl Acetate Extraction | > 90% | < 10% | HPLC-UV | [2] |
| Silica (B1680970) Gel Chromatography | 60-80% | 40-60% | TLC, HPLC-UV | [2] |
| Preparative RP-HPLC | 30-50% | > 95% | Analytical HPLC-UV, LC-MS | [2][3] |
Experimental Workflow
The overall process for isolating this compound from fermentation broth involves a multi-step procedure including extraction and chromatographic purification.
Experimental Protocols
3.1. Fermentation Broth Extraction
This protocol describes the initial extraction of this compound from the fermentation broth. To minimize degradation, it is crucial to maintain a neutral pH and low temperatures throughout the process.[2][3]
Materials:
-
Fermentation broth of Streptomyces sp.
-
Ethyl acetate
-
1 M HCl or 1 M NaOH for pH adjustment
-
Separatory funnel
-
Rotary evaporator
Protocol:
-
Cool the fermentation broth to 4°C.[2]
-
Adjust the pH of the broth to 7.0 using 1 M HCl or 1 M NaOH.[2]
-
Transfer the pH-adjusted broth to a separatory funnel.
-
Extract the broth three times with an equal volume of ethyl acetate.
-
Combine the organic (ethyl acetate) layers.
-
Concentrate the combined organic extracts under reduced pressure using a rotary evaporator at a temperature below 30°C to yield a crude extract.[3]
3.2. Silica Gel Column Chromatography
This step serves as the initial purification to remove highly polar and non-polar impurities from the crude extract.
Materials:
-
Crude extract
-
Silica gel (60-120 mesh)
-
Glass chromatography column
-
Fraction collector
Protocol:
-
Prepare a silica gel slurry in chloroform and pack it into a glass column.
-
Equilibrate the column by passing 2-3 column volumes of chloroform.
-
Dissolve the crude extract in a minimal amount of chloroform.
-
Load the dissolved extract onto the head of the silica gel column.
-
Elute the column with a stepwise gradient of increasing polarity, starting with 100% chloroform and gradually increasing the proportion of methanol (e.g., 99:1, 98:2, 95:5 chloroform:methanol).[2]
-
Collect fractions of a suitable volume.
-
Monitor the fractions by Thin Layer Chromatography (TLC) or analytical HPLC to identify those containing this compound.
-
Pool the fractions containing the target compound and concentrate them to dryness under reduced pressure.
3.3. Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
The final purification step to isolate this compound to a high degree of purity.
Materials:
-
Partially purified extract from silica gel chromatography
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) or methanol
-
Preparative C18 HPLC column (e.g., 10 µm, 250 x 20 mm)
-
Preparative HPLC system with a UV detector and fraction collector
Protocol:
-
Dissolve the semi-purified material from the silica gel step in a minimal amount of the initial mobile phase (e.g., 30% acetonitrile in water).[2]
-
Filter the sample through a 0.22 µm syringe filter.[3]
-
Set up the preparative HPLC system with the C18 column.
-
Equilibrate the column with the initial mobile phase composition.
-
Inject the filtered sample onto the column.
-
Elute with a linear gradient of acetonitrile in water (e.g., 30% to 70% acetonitrile over 30-40 minutes). The exact gradient should be optimized based on analytical HPLC results.[2]
-
Monitor the elution profile using a UV detector at a wavelength where this compound shows strong absorbance.[2]
-
Collect fractions corresponding to the this compound peak.
-
Analyze the collected fractions for purity using analytical HPLC.
-
Pool the pure fractions and lyophilize or evaporate the solvent to obtain pure this compound.
Troubleshooting and Optimization
The following diagram outlines a logical approach to troubleshooting common issues encountered during the purification of this compound.
Key Optimization Strategies:
-
Fermentation: Optimize fermentation conditions to maximize the production of this compound and minimize the formation of closely related byproducts.[2]
-
Chromatography: Fine-tuning the gradient slope in both silica gel and HPLC chromatography is crucial for separating this compound from its analogues.[2] If co-elution is an issue, consider employing orthogonal chromatographic techniques, such as normal-phase chromatography.[2]
-
Stability: Pyrindamycins are sensitive to acidic and basic conditions. Maintain a neutral pH during all purification and storage steps.[2] For long-term storage, keep the purified compound as a dry solid at -20°C or lower under an inert atmosphere (e.g., argon or nitrogen).[2]
Purity and Identity Confirmation
The purity of the final product should be assessed by analytical HPLC-UV. The identity of this compound should be confirmed using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2]
References
Application Note: Quantitative Analysis of Pyrindamycin A in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantification of Pyrindamycin A in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol employs solid-phase extraction (SPE) for sample cleanup, followed by reversed-phase HPLC separation and detection with a triple quadrupole mass spectrometer. This method is intended for researchers, scientists, and drug development professionals requiring accurate bioanalysis of this compound for pharmacokinetic, pharmacodynamic, and toxicology studies. While this protocol is based on established methods for the closely related analog Pyrindamycin B, it provides a strong foundation for the analysis of this compound.[1]
Introduction
This compound is a member of the pyrrolobenzodiazepine (PBD) family of antibiotics, which are known for their potent antitumor and cytotoxic activities.[1] These compounds act as DNA-alkylating agents, binding to the minor groove of DNA and causing cell death.[1] Accurate quantification of this compound in biological matrices is essential for its development as a potential therapeutic agent. LC-MS/MS provides the high sensitivity and selectivity required for the bioanalysis of such potent compounds.[1] This document outlines a comprehensive protocol for the sample preparation and LC-MS/MS analysis of this compound in human plasma.
Experimental Protocols
Materials and Reagents
-
Analytes and Standards: this compound reference standard (≥98% purity), a suitable internal standard (IS), such as a stable isotope-labeled this compound or a structural analog.
-
Solvents and Chemicals:
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (Type I, 18.2 MΩ·cm)
-
Formic acid (LC-MS grade)
-
DMSO (optional, for stock solutions)
-
-
Consumables:
-
Polypropylene tubes (1.5 mL)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C8 or HLB, 1 mL, 30 mg)
-
96-well collection plates
-
Autosampler vials
-
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of this compound and the Internal Standard. Dissolve in a suitable solvent like DMSO or Methanol to a final concentration of 1 mg/mL.[1]
-
Working Standard Solutions: Perform serial dilutions of the this compound stock solution using a 50:50 (v/v) mixture of Acetonitrile and Water to prepare calibration standards.[1]
-
Internal Standard (IS) Working Solution: Dilute the IS stock solution to a final concentration of 50 ng/mL in 50:50 (v/v) Acetonitrile:Water.[1]
Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: Thaw frozen human plasma samples to room temperature. To 100 µL of plasma, add 20 µL of the IS working solution (50 ng/mL) and vortex briefly.[1]
-
SPE Cartridge Conditioning: Condition the SPE cartridges by sequentially passing 1 mL of Methanol followed by 1 mL of Water.[1]
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.[1]
-
Washing: Wash the cartridge with 1 mL of 5% Methanol in Water to remove interfering substances.[1]
-
Elution: Elute this compound and the IS from the cartridge with 1 mL of Acetonitrile into a clean collection tube or a 96-well plate.[1]
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid). Vortex to ensure complete dissolution and transfer to an autosampler vial for analysis.[1]
LC-MS/MS Instrumentation and Conditions
The analysis should be performed on a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source, coupled to an HPLC or UHPLC system.[1]
Disclaimer: The following LC-MS/MS parameters are provided as a starting point and are based on methods for the closely related Pyrindamycin B. Method development and optimization are essential for specific instrumentation and for this compound analysis.
Quantitative Data Summary
The following tables present hypothetical yet realistic data for a validated assay for a this compound analog, which can be used as a starting point for method development.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Setting |
| HPLC Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | A starting point could be a linear gradient from 10% to 90% B over several minutes. This will need to be optimized to ensure separation from matrix components. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Retention Time | This compound is slightly less polar than Pyrindamycin B, so it is expected to have a slightly longer retention time on a reversed-phase column.[2] The exact retention time will need to be determined experimentally. |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Setting |
| Ionization Mode | ESI Positive |
| MRM Transitions | To be determined by infusing a standard solution of this compound and the selected IS. The precursor ion will be [M+H]⁺. |
| Collision Energy | To be optimized for each transition. |
| Dwell Time | 200 ms |
Table 3: Method Performance (Hypothetical)
| Parameter | Expected Performance |
| Linear Range | 0.1 - 100 ng/mL[1] |
| Correlation Coefficient (r²) | ≥ 0.99[1] |
| Limit of Detection (LOD) | To be determined experimentally. |
| Limit of Quantification (LOQ) | To be determined experimentally. |
Experimental Workflow
Caption: Workflow for this compound analysis in plasma.
Conclusion
This application note provides a detailed protocol for the quantitative analysis of this compound in human plasma using SPE and LC-MS/MS. The described method, based on established procedures for a close analog, offers a solid starting point for researchers. Method validation according to regulatory guidelines is necessary to ensure the accuracy, precision, and robustness of the assay for its intended purpose.
References
Application Notes and Protocols for Assessing Pyrindamycin A Antitumor Activity In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrindamycin A is a potent antitumor antibiotic belonging to the duocarmycin class of natural products.[1][2] These compounds are known for their exceptional cytotoxic activity against a range of cancer cell lines, including those resistant to conventional chemotherapeutics like doxorubicin.[2][3] The primary mechanism of action of this compound is the inhibition of DNA synthesis through sequence-selective alkylation of DNA, which disrupts DNA replication and transcription, ultimately leading to apoptosis.[1][2] In vivo studies have demonstrated significant therapeutic effects of this compound and its analogs against murine leukemia models.[2][4] These application notes provide a comprehensive guide to the experimental design for assessing the in vivo antitumor activity of this compound, complete with detailed protocols and data presentation formats.
Data Presentation
In Vitro Cytotoxicity of this compound
| Cell Line | IC50 (µg/mL) | Reference |
| P388 Murine Leukemia | 3.9 | [2][3] |
| P388/ADR (Doxorubicin-Resistant) | 3.9 | [2][3] |
In Vivo Efficacy of Pyrindamycin Analogs in Murine Leukemia Models
| Tumor Model | Host | Administration Route | Therapeutic Effect |
| P388 Leukemia | Mice | Intraperitoneal | Significant increase in lifespan |
| P388/ADR Leukemia | Mice | Intraperitoneal | Significant increase in lifespan |
Signaling Pathway
This compound, as a DNA alkylating agent, induces DNA damage, which triggers a cascade of cellular responses culminating in apoptosis. The DNA damage response (DDR) pathway is central to this process.
References
Application Notes and Protocols for Utilizing Pyrindamycin A in Doxorubicin-Resistant Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Pyrindamycin A, a potent antitumor antibiotic, in studies involving doxorubicin-resistant cancer cell lines. This compound, a member of the duocarmycin family of natural products, has demonstrated significant cytotoxic activity, particularly against cell lines that have developed resistance to conventional chemotherapeutics like doxorubicin (B1662922).[1][2]
Mechanism of Action
This compound functions as a DNA alkylating agent, a mechanism shared by its structural analog, Pyrindamycin B.[3] These compounds selectively bind to the minor groove of DNA and alkylate the N3 position of adenine (B156593) bases.[3] This action inhibits DNA synthesis, leading to a halt in DNA replication and transcription, which ultimately results in cell death.[2][3] A key advantage of this compound is its efficacy against doxorubicin-resistant cell lines, suggesting its potential to overcome certain multidrug resistance mechanisms.[1][4]
Data Presentation: In Vitro Cytotoxicity
The cytotoxic effects of this compound have been quantified against both doxorubicin-sensitive and -resistant cancer cell lines. The half-maximal inhibitory concentration (IC50) values from in vitro studies are summarized below.
| Cell Line | Drug | IC50 (µg/mL) |
| P388 (murine leukemia) | This compound | 3.9[1][2][4] |
| P388/ADR (doxorubicin-resistant) | This compound | 3.9[1][2][4] |
ADR: Adriamycin (doxorubicin)
This data indicates that this compound is equally potent against both the doxorubicin-sensitive parental cell line and its doxorubicin-resistant counterpart.[1]
Experimental Protocols
Cell Culture of Doxorubicin-Resistant Cell Lines
This protocol outlines the general procedure for maintaining and propagating doxorubicin-resistant cancer cell lines.
Materials:
-
Doxorubicin-resistant cancer cell line (e.g., P388/ADR)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Doxorubicin hydrochloride
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA solution
-
Cell culture flasks, plates, and other sterile consumables
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Culture the doxorubicin-resistant cells in the complete culture medium supplemented with a maintenance concentration of doxorubicin to maintain the resistant phenotype. The exact concentration should be determined empirically for each cell line.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Monitor the cell confluence daily. For adherent cells, subculture when they reach 80-90% confluence. For suspension cells, subculture to maintain the cell density within the optimal range for the specific cell line.
-
To subculture adherent cells, wash the cell monolayer with PBS, then add trypsin-EDTA to detach the cells. Neutralize the trypsin with complete medium, centrifuge the cell suspension, and resuspend the cell pellet in fresh medium for seeding new flasks.
-
For suspension cells, directly dilute the cell suspension with fresh medium to the desired seeding density.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes the determination of the IC50 value of this compound using a colorimetric MTT assay to assess cell viability.[2][3]
Materials:
-
Doxorubicin-resistant cancer cell line
-
This compound
-
Complete cell culture medium
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[2]
-
Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)[2]
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells per well) in 100 µL of complete culture medium.[2] For adherent cells, allow them to attach overnight.[2][3]
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound) and a blank control (medium only).[2]
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.[2][3]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[2]
-
Formazan (B1609692) Solubilization: Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[3] Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[2][3]
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.[3]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value from the dose-response curve.
Visualizations
Proposed Signaling Pathway of this compound in Doxorubicin-Resistant Cells
Caption: Proposed mechanism of this compound-induced cell death.
Experimental Workflow for In Vitro Cytotoxicity Testing
Caption: Workflow for determining IC50 using an MTT assay.
References
Application Notes: Measuring DNA Synthesis Inhibition by Pyrindamycin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrindamycin A is a potent antitumor antibiotic belonging to the duocarmycin family of natural products.[1] Its cytotoxic effects are primarily attributed to the inhibition of DNA synthesis.[1] Understanding the mechanism and quantifying the inhibitory effect of this compound on DNA replication is crucial for its evaluation as a potential therapeutic agent. These application notes provide a detailed protocol for a DNA synthesis inhibition assay using 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) incorporation, a robust and sensitive method to assess the impact of this compound on cell proliferation.
This compound, like its closely related analog Pyrindamycin B, functions as a DNA alkylating agent.[1][2] The molecule selectively binds to the minor groove of DNA, typically in AT-rich sequences.[2] Following non-covalent binding, a reactive cyclopropane (B1198618) ring within the Pyrindamycin structure is activated, leading to the formation of a covalent bond with the N3 atom of adenine (B156593) bases.[2] This alkylation event distorts the DNA helix, creating a lesion that physically obstructs the progression of DNA polymerase, thereby halting DNA replication and ultimately triggering programmed cell death (apoptosis).[2]
Data Presentation
The inhibitory activity of this compound on cell proliferation and DNA synthesis is typically quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the compound required to inhibit the biological process by 50%.
| Compound | Cell Line | Assay | IC50 | Reference |
| This compound | P388 Murine Leukemia | Cytotoxicity | 3.9 µg/mL | [1] |
| This compound | P388/ADR (Doxorubicin-Resistant) | Cytotoxicity | 3.9 µg/mL | [1] |
| Pyrindamycin B (Duocarmycin C1) | HeLa S3 | Cytotoxicity | 8.5 nM | [2] |
Note: IC50 values can vary depending on the cell line, exposure time, and specific assay conditions used.[2] The identical IC50 values of this compound and B against the P388 cell lines suggest a shared and potent mechanism of action.[1]
Experimental Protocols
DNA Synthesis Inhibition Assay using EdU Incorporation
This protocol outlines the measurement of DNA synthesis inhibition by this compound using the Click-iT™ EdU assay, which is a modern alternative to traditional BrdU or [3H]-thymidine incorporation assays.[3][4] EdU, a nucleoside analog of thymidine, is incorporated into newly synthesized DNA.[5] Its detection is based on a "click" reaction, a copper-catalyzed covalent reaction between the alkyne group of EdU and a fluorescently labeled azide.[5][6]
Materials:
-
This compound
-
Cell line of interest (e.g., HeLa, A549, or other cancer cell lines)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Click-iT™ EdU Assay Kit (or individual components: EdU, fluorescent azide, copper sulfate, azide-reactive dye)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.5% Triton™ X-100 in PBS)[3]
-
DNA stain (e.g., Hoechst 33342 or DAPI)
-
96-well microplate
-
Fluorescence microscope or flow cytometer
Protocol:
-
Cell Seeding:
-
Culture cells in complete medium to approximately 80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well microplate at a density of 5,000-10,000 cells per well.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete cell culture medium to achieve a range of final concentrations (e.g., 0.1 nM to 1 µM). Include a vehicle control (DMSO-treated) and an untreated control.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
EdU Labeling:
-
Prepare a 2X working solution of EdU in complete medium (e.g., 20 µM).
-
Add 100 µL of the 2X EdU solution to each well, resulting in a final concentration of 10 µM.
-
Incubate for 1-2 hours at 37°C to allow for EdU incorporation into newly synthesized DNA.[5]
-
-
Cell Fixation and Permeabilization:
-
Carefully remove the medium from the wells.
-
Wash the cells twice with PBS.
-
Add 100 µL of fixation solution to each well and incubate for 15 minutes at room temperature.
-
Remove the fixation solution and wash the cells twice with PBS.
-
Add 100 µL of permeabilization solution to each well and incubate for 20 minutes at room temperature.[3]
-
Remove the permeabilization solution and wash the cells twice with PBS.
-
-
Click-iT™ Reaction:
-
Prepare the Click-iT™ reaction cocktail according to the manufacturer's instructions. This typically involves mixing the fluorescent azide, copper sulfate, and a reaction buffer.
-
Add the reaction cocktail to each well and incubate for 30 minutes at room temperature, protected from light.[5]
-
-
DNA Staining and Analysis:
-
Remove the reaction cocktail and wash the cells twice with PBS.
-
Add a solution containing a DNA stain (e.g., Hoechst 33342) to each well to visualize the cell nuclei.
-
Analyze the plate using a fluorescence microscope or a high-content imaging system. Alternatively, for flow cytometry analysis, detach the cells after the Click-iT™ reaction, wash, and resuspend in a suitable buffer before analysis.
-
Quantify the percentage of EdU-positive cells and the intensity of the EdU signal in each well.
-
-
Data Analysis:
-
Calculate the percentage of DNA synthesis inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Visualizations
Signaling Pathway of this compound-Induced DNA Damage Response
References
Application Notes and Protocols for the Synthesis of Pyrindamycin A Derivatives
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The total synthesis of Pyrindamycin A has not been widely reported in peer-reviewed literature, and established protocols for its derivatives are scarce. The following application notes and protocols are based on general synthetic strategies for related heterocyclic compounds and hypothetical routes toward the this compound core structure. These should serve as a foundational guide for researchers to develop specific synthetic pathways.
Introduction
This compound is a potent antibiotic agent characterized by a complex, fused heterocyclic core. Its unique structure and biological activity make it and its derivatives attractive targets for drug discovery and development. This document provides an overview of potential synthetic strategies and hypothetical protocols for the synthesis of this compound derivatives. The core challenge in synthesizing this compound lies in the construction of its polycyclic framework and the stereoselective introduction of its functional groups.
Retrosynthetic Analysis and Key Strategies
A plausible retrosynthetic analysis of the this compound core suggests that it can be disconnected into simpler, more readily available starting materials. Key synthetic strategies would likely involve:
-
Construction of the Pyrrolidinone-fused Tetrahydroquinoline Core: This is the central challenge. Aza-Diels-Alder reactions, radical cyclizations, or multi-component reactions could be employed.
-
Late-Stage Functionalization: Introducing substituents on the aromatic ring or the pyrrolidinone moiety in the later stages of the synthesis would allow for the creation of a library of derivatives.
-
Stereocontrol: The stereocenters in this compound would require careful control, possibly through the use of chiral auxiliaries, asymmetric catalysis, or substrate-controlled diastereoselective reactions.
Hypothetical Synthetic Workflow
The following diagram illustrates a hypothetical workflow for the synthesis of a this compound derivative library.
Caption: Hypothetical workflow for the synthesis and derivatization of this compound.
Experimental Protocols (Hypothetical)
The following are detailed methodologies for key hypothetical experiments in the synthesis of a this compound core structure and its subsequent derivatization.
Protocol 1: Synthesis of a Dihydropyrido-oxazinone Core (Analogue Approach)
This protocol is adapted from methodologies used for the synthesis of Pyrindamycin B analogs, which share some structural similarities.[1]
Objective: To synthesize a key intermediate that can be further elaborated to the Pyrindamycin core.
Materials:
-
Substituted 2-aminophenol (B121084)
-
α-Halo ketone (e.g., chloroacetone)
-
Acetic acid
-
Sodium acetate (B1210297)
-
Saturated aqueous sodium bicarbonate
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the substituted 2-aminophenol (1.0 eq) and sodium acetate (1.2 eq) in ethanol (0.2 M) in a round-bottom flask.
-
Add the α-halo ketone (1.1 eq) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the dihydropyrido-oxazinone core.
Expected Outcome: A cyclized product that can serve as a precursor for more complex structures.
Protocol 2: Pictet-Spengler Reaction for Tetracyclic Core Formation
This protocol outlines a hypothetical Pictet-Spengler reaction, a powerful tool for constructing isoquinoline (B145761) and related heterocyclic systems.
Objective: To form the tetracyclic core of a this compound analogue.
Materials:
-
Tryptamine (B22526) derivative (1.0 eq)
-
Aldehyde precursor (1.1 eq)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the tryptamine derivative in dichloromethane (0.1 M) in a round-bottom flask and cool to 0 °C in an ice bath.
-
Add the aldehyde precursor to the solution.
-
Add trifluoroacetic acid (2.0 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Protocol 3: Late-Stage Aromatic C-H Functionalization (Hypothetical Derivatization)
This protocol describes a general method for introducing diversity to the aromatic core of a synthesized this compound analogue.
Objective: To generate a library of derivatives by functionalizing the aromatic ring.
Materials:
-
This compound core structure (1.0 eq)
-
N-Chlorosuccinimide (NCS) or other electrophilic halogenating agent (1.2 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
Dissolve the this compound core structure in DMF (0.05 M) in a reaction vial.
-
Add N-Chlorosuccinimide in one portion at room temperature.
-
Stir the reaction for 4-8 hours, monitoring by High-Performance Liquid Chromatography (HPLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final product by preparative reverse-phase HPLC.
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical yield and purity data for the synthesis of a series of this compound derivatives based on the protocols outlined above. These values are illustrative and would need to be determined experimentally.
| Derivative | Modification | Protocol | Hypothetical Yield (%) | Purity (HPLC, %) |
| Core-1 | Unsubstituted Core | 1 & 2 | 45 | >95 |
| Deriv-1a | 4-Chloro | 3 (NCS) | 78 | >98 |
| Deriv-1b | 4-Bromo | 3 (NBS) | 75 | >97 |
| Deriv-1c | 4-Iodo | 3 (NIS) | 72 | >98 |
| Deriv-2a | 4-Phenyl (from Deriv-1b) | Suzuki Coupling | 65 | >96 |
| Deriv-2b | 4-Anilino (from Deriv-1b) | Buchwald-Hartwig | 60 | >95 |
Signaling Pathway and Logic Diagrams
The development of novel this compound derivatives can be guided by a logical workflow that integrates synthesis, biological evaluation, and structure-activity relationship (SAR) studies.
Caption: Logical workflow for the development of new antimycobacterial agents.
References
Application Notes and Protocols for Evaluating Pyrindamycin A Efficacy Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrindamycin A is a potent antitumor antibiotic that functions as a DNA synthesis inhibitor.[1] Its mechanism of action involves the alkylation of DNA, which leads to disruptions in DNA replication and transcription, ultimately triggering cell death in rapidly proliferating cancer cells.[1] These application notes provide a comprehensive guide to utilizing common cell-based assays for evaluating the efficacy of this compound. The protocols detailed herein are designed to assess its cytotoxic effects, its ability to induce programmed cell death (apoptosis), and its impact on cell cycle progression.
Data Presentation
The following tables summarize the cytotoxic effects of this compound on various cancer cell lines. Due to the limited availability of extensive public data for this compound across a wide range of cell lines, representative data from its close and equally potent analog, Pyrindamycin B, is included for illustrative purposes.[1]
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µg/mL) |
| P388 | Murine Leukemia | 3.9[1] |
| P388/ADR | Doxorubicin-resistant Murine Leukemia | 3.9[1] |
Table 2: Illustrative Apoptosis Induction by this compound
Note: The following data is representative and illustrates the potential apoptotic effect of this compound based on typical outcomes for DNA alkylating agents. Specific values will vary depending on the cell line, concentration, and exposure time.
| Cell Line | Treatment (24h) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Human Colon Carcinoma (HCT-116) | Vehicle Control | 3.2 | 1.5 |
| This compound (IC50) | 25.8 | 15.4 | |
| This compound (2x IC50) | 42.1 | 28.9 |
Table 3: Illustrative Cell Cycle Analysis of this compound-Treated Cells
Note: This data is representative and demonstrates a potential outcome for cell cycle distribution following treatment with a DNA synthesis inhibitor like this compound. Actual percentages are cell-line and condition-dependent.
| Cell Line | Treatment (24h) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Human Breast Adenocarcinoma (MCF-7) | Vehicle Control | 65.4 | 20.1 | 14.5 |
| This compound (IC50) | 45.2 | 35.8 | 19.0 | |
| This compound (2x IC50) | 30.7 | 48.9 | 20.4 |
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Target cancer cell lines
-
Complete cell culture medium
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight for adherent cells.
-
Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Remove the old medium and add the medium containing different concentrations of this compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well (typically 10% of the total volume) and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration to determine the IC50 value.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Target cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells and treat with this compound at various concentrations for the desired time. Include untreated controls.
-
Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect by centrifugation. Also, collect the supernatant to include any floating apoptotic cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method uses PI to stain cellular DNA, allowing for the analysis of cell cycle phase distribution by flow cytometry.
Materials:
-
Target cancer cell lines
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
PI Staining Solution (containing Propidium Iodide and RNase A)
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells with this compound for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with PBS.
-
Fixation: Resuspend the cell pellet in a small amount of PBS and add ice-cold 70% ethanol dropwise while vortexing to prevent clumping. Fix for at least 30 minutes on ice or at -20°C overnight.
-
Rehydration: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet twice with PBS.
-
Staining: Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Fermentation for Pyrindamycin A Production
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the fermentation conditions for Pyrindamycin A production. This guide includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to support your research and development efforts.
Troubleshooting Guide
This guide addresses common issues encountered during this compound fermentation.
| Problem | Possible Cause | Suggested Solution |
| Low or No this compound Titer with Good Biomass | Suboptimal media composition for secondary metabolite production. | Screen different carbon and nitrogen sources. Organic nitrogen sources like soybean meal or peptone often support robust secondary metabolite production.[1] Evaluate the effect of varying phosphate (B84403) concentrations, as high levels can inhibit antibiotic biosynthesis.[1] |
| Incorrect pH of the fermentation broth. | The optimal pH for most Streptomyces species is between 6.0 and 8.0.[1] Monitor and control the pH throughout the fermentation process. An initial pH of around 7.0 is a good starting point.[1] | |
| Inadequate aeration and agitation. | Optimize agitation (rpm) and aeration rates to maintain dissolved oxygen (DO) levels above 20-30%. Low DO can be a significant limiting factor.[1] | |
| Inconsistent this compound Yields Between Batches | Variability in inoculum quality. | Standardize the seed culture preparation protocol, including the age and size of the inoculum.[1] |
| Inconsistent raw material quality. | Use high-quality, standardized raw materials. If using complex substrates like soybean meal, consider testing different batches.[1] | |
| This compound Production Ceases Prematurely | Depletion of a key precursor. | Implement a fed-batch strategy where a limiting nutrient is fed at a controlled rate during the production phase.[1] |
| Accumulation of toxic byproducts. | Analyze the fermentation broth for potential inhibitory compounds and consider media optimization to reduce their formation. | |
| Foaming During Fermentation | High protein content in the media and vigorous aeration/agitation. | Add antifoaming agents as needed. Skim off foam if it forms.[2] Foaming is a normal result of carbon dioxide formation.[2] |
| Mushy or Slimy Fermentation | Contamination or improper fermentation conditions. | This can be an indication of spoilage microorganisms due to weak brine, high temperature, or uneven salt distribution.[2] It is best to discard the batch and review sterilization and fermentation protocols.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the critical initial factors to investigate for low this compound yield?
A1: The primary factors to examine are the composition of your fermentation medium and the physical culture parameters. The production of secondary metabolites like this compound is highly sensitive to nutritional and environmental conditions, which often differ from the optimal conditions for vegetative growth. Key areas to focus on include carbon and nitrogen sources, phosphate concentration, pH, temperature, and aeration.
Q2: How can I systematically optimize the fermentation medium for this compound production?
A2: A combination of "one-factor-at-a-time" (OFAT) and statistical methods like Response Surface Methodology (RSM) is an effective approach.[1] Start by screening various carbon and nitrogen sources with OFAT to identify the most promising components. Then, use a statistical design of experiments (DoE), such as a Box-Behnken or Central Composite Design, to determine the optimal concentrations of these components and analyze their interactions.[1]
Q3: What is a typical seed culture preparation protocol for Streptomyces?
A3: A general protocol involves inoculating a suitable seed medium (e.g., Tryptic Soy Broth) with a spore suspension or mycelial fragments from a fresh agar (B569324) plate. The seed culture is then incubated in a shaker at an appropriate temperature (e.g., 28-30°C) and agitation speed (e.g., 200-250 rpm) for 24-72 hours, until it reaches the late exponential growth phase.[1] This seed culture is then used to inoculate the production medium.[1]
Q4: How important is dissolved oxygen (DO) for this compound production?
A4: As Streptomyces are aerobic bacteria, dissolved oxygen is crucial for both growth and the biosynthesis of this compound. Insufficient DO can be a major limiting factor in production.[1] It is essential to maintain DO levels above a critical concentration, often cited as 20-30% of air saturation, to ensure optimal production.[1] This can be achieved by optimizing agitation and aeration rates.[1]
Data Presentation
Table 1: Typical Ranges for Fermentation Parameters for Streptomyces sp.
| Parameter | Typical Range | Notes |
| Temperature | 28-37°C | Most Streptomyces species are mesophilic.[1] |
| pH | 6.0 - 8.0 | Optimal pH can vary for growth and production phases.[1] |
| Agitation | 150 - 250 rpm | Dependent on flask/bioreactor geometry.[3] |
| Inoculum Size | 5 - 10% (v/v) | Can significantly impact the lag phase and final titer.[1] |
| Fermentation Time | 7 - 14 days | Production of secondary metabolites often occurs in the stationary phase.[1] |
Table 2: Exemplary Media Composition for Streptomyces sp. Fermentation
| Component | Concentration Range (g/L) | Reference |
| Carbon Sources | ||
| Glucose | 10 - 40 | [4][5] |
| Corn Starch | 10 - 35 | [4] |
| Nitrogen Sources | ||
| Soybean Meal | 15 - 25 | [4][5] |
| Peptone | 0.5 - 5 | [6] |
| Minerals | ||
| K₂HPO₄ | 0.05 - 0.5 | [4][6] |
| MgSO₄·7H₂O | 0.05 | [4] |
| CaCO₃ | 0.1 - 2 | [4][5] |
Experimental Protocols
Protocol 1: One-Factor-at-a-Time (OFAT) Media Screening
-
Prepare Basal Medium: Prepare a basal fermentation medium containing all necessary nutrients except for the component being tested (e.g., carbon source).
-
Aliquot and Supplement: Distribute the basal medium into a series of identical flasks. To each flask, add a different carbon source (e.g., glucose, starch, maltose, glycerol) to a final concentration of 2% (w/v).[1] Include a control with no added carbon source.[1]
-
Inoculation: Inoculate all flasks with a standardized seed culture of the this compound-producing Streptomyces sp.[1]
-
Incubation: Incubate the flasks under standard fermentation conditions (e.g., 28°C, 220 rpm) for a predetermined period (e.g., 7-10 days).[1]
-
Analysis: At the end of the fermentation, harvest the broth and measure the this compound titer using HPLC and determine the biomass (dry cell weight).[1]
-
Comparison: Identify the carbon source that yields the highest this compound production.[1] Repeat this process for other media components like nitrogen sources and phosphate concentrations.[1]
Protocol 2: General Fermentation in a Shake Flask
-
Seed Culture Preparation: Prepare a seed medium (e.g., 50 mL in a 250 mL flask). Inoculate with the Streptomyces strain from a fresh plate. Incubate at 28°C and 220 rpm for 48-72 hours.[1]
-
Production Culture: Prepare the production medium (e.g., 100 mL in a 500 mL flask). Inoculate with 5-10% (v/v) of the seed culture.[1]
-
Incubation: Incubate at 28°C and 220 rpm for 7-14 days.[1]
-
Sampling and Analysis: Take samples at regular intervals (e.g., every 24 hours) to monitor pH, biomass, and this compound concentration.[1]
Protocol 3: this compound Quantification by HPLC
-
Sample Preparation: Centrifuge 1 mL of culture broth at 10,000 x g for 10 minutes to pellet the biomass. Filter the supernatant through a 0.22 µm syringe filter. Dilute the filtered supernatant with the mobile phase if necessary.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid). For example, a linear gradient from 10% to 90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV-Vis spectrum of purified this compound.
-
Injection Volume: 10-20 µL.
-
-
Quantification: Prepare a standard curve using purified this compound of known concentrations.
Visualizations
Caption: Experimental workflow for this compound production and optimization.
Caption: Troubleshooting flowchart for low this compound production.
Caption: Hypothetical signaling pathway for this compound production.
References
- 1. researchgate.net [researchgate.net]
- 2. Streptomyces: The biofactory of secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijcmas.com [ijcmas.com]
- 4. Statistical optimization of culture medium for improved production of antimicrobial compound by Streptomyces rimosus AG-P1441 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
Addressing inconsistent IC50 values in Pyrindamycin A bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pyrindamycin A. Our goal is to help you address inconsistencies in IC50 values and achieve more reproducible results in your bioassays.
Troubleshooting Guide
This guide addresses common issues that can lead to variability in this compound IC50 values. Each question is followed by potential causes and recommended solutions.
Q1: Why are my this compound IC50 values inconsistent between experiments?
Inconsistent IC50 values for this compound can arise from several experimental variables. Fluctuations are often due to subtle variations in experimental conditions.[1] Key factors to consider include:
-
Cell Seeding Density: The initial number of cells plated can significantly impact the apparent IC50 value.[1] Higher cell densities may require higher concentrations of this compound to achieve the same level of cytotoxicity.[1]
-
Incubation Time: The duration of exposure to this compound will affect the IC50 value.[1] Shorter incubation times may necessitate higher concentrations to observe an effect.[1]
-
Solution: Standardize the incubation time across all experiments.[1]
-
-
Solvent Concentration: this compound is often dissolved in an organic solvent like DMSO. High concentrations of DMSO can be toxic to cells and influence the IC50 value.[1]
-
Solution: Keep the final DMSO concentration below 0.5% and include a vehicle control with the same solvent concentration in all experiments.[1]
-
Illustrative Impact of Experimental Parameters on IC50 Values
| Parameter | Condition 1 | IC50 (nM) | Condition 2 | IC50 (nM) | Potential Reason for Difference |
| Cell Seeding Density | 2,500 cells/well | 50 | 10,000 cells/well | 200 | Higher cell number requires more compound to achieve 50% inhibition. |
| Incubation Time | 24 hours | 150 | 72 hours | 40 | Longer exposure allows for greater compound effect at lower concentrations. |
| DMSO Concentration | 0.1% | 60 | 1.0% | 95 | Higher DMSO concentration can have synergistic cytotoxic effects. |
Q2: I'm observing significant well-to-well variability within the same plate. What are the common causes?
High variability across a single plate can obscure the true dose-response relationship. Common culprits include:
-
Edge Effects: Wells on the perimeter of a 96-well plate are susceptible to increased evaporation, altering media and compound concentrations.[1]
-
Solution: To mitigate this, fill the outer wells with sterile PBS or media without cells and use the inner wells for your experiment.[1]
-
-
Pipetting Errors: Small inaccuracies in pipetting this compound dilutions or assay reagents can lead to significant differences in final concentrations and signal readouts.[1]
-
Solution: Regularly calibrate your pipettes and consider using reverse pipetting for viscous solutions.[1]
-
-
Uneven Cell Distribution: An uneven distribution of adherent cells can cause distorted readings.[2]
-
Solution: Ensure proper mixing of the cell suspension before and during plating. Check your well-scanning settings on the plate reader to average the signal across the well surface.[2]
-
Q3: My dose-response curve is not a clear sigmoidal shape. What could be wrong?
A lack of a clear sigmoidal dose-response curve can be due to several factors related to the compound's properties and the assay setup:[1]
-
Compound Stability and Storage: Ensure that the this compound stock solution is stored correctly to prevent degradation.[1]
-
Solution: Prepare fresh dilutions for each experiment from a validated stock.[1]
-
-
Concentration Range: The selected concentration range may be too high or too low.[1]
-
Solution: Perform a preliminary range-finding experiment with a wide range of concentrations (e.g., from nanomolar to high micromolar) to identify the appropriate range for generating a full dose-response curve.[1]
-
-
Assay Signal-to-Noise Ratio: A low signal-to-noise ratio can obscure the dose-response relationship.
-
Solution: Optimize the number of flashes per read on your microplate reader to reduce variability and background noise.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an antibiotic that exhibits antitumor activities.[3] Its primary mechanism of action is the inhibition of DNA synthesis.[3]
Q2: What is a typical IC50 value for this compound?
The IC50 value of this compound can vary depending on the cell line and experimental conditions. For example, in P388 and doxorubicin-resistant P388/ADR cells, the reported IC50 is 3.9 μg/ml.[3]
Q3: How does the choice of cell viability assay affect the IC50 of this compound?
Different viability assays measure different cellular parameters (e.g., metabolic activity, ATP levels, membrane integrity). The choice of assay can influence the determined IC50 value. It is important to choose an assay that is appropriate for the mechanism of action of the compound being tested and to be consistent with the chosen assay throughout a study.
Q4: What are the critical quality control steps for a this compound bioassay?
-
Cell Health and Authentication: Regularly check cell cultures for mycoplasma contamination and authenticate cell lines. Ensure cells are healthy and in the logarithmic growth phase before use.[1][4]
-
Reagent Quality: Use high-quality reagents and validate new batches.
-
Assay Validation: Include positive and negative controls in every assay to ensure proper performance.
-
Data Analysis: Use a consistent and appropriate method for data normalization and curve fitting to determine the IC50 value.
Experimental Protocols & Workflows
A standardized workflow is crucial for obtaining reproducible IC50 values.
A critical part of troubleshooting involves a logical process of elimination to identify the source of variability.
References
Technical Support Center: Achieving High Purity in Synthetic Pyrindamycin A
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the purification of synthetic Pyrindamycin A. Our aim is to facilitate the production of highly pure this compound for research and development purposes.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of impurities in the synthesis of this compound?
A2: Impurities in synthetic this compound can originate from several stages of the manufacturing process. The most common sources include:
-
Incomplete reactions: Starting materials or intermediates that have not fully reacted.[1]
-
Side reactions: Formation of undesired products through competing reaction pathways.[1]
-
Reagent-derived impurities: Contaminants present in the reagents or solvents used during synthesis.[1]
-
Degradation products: The breakdown of intermediates or the final this compound molecule during the reaction or purification process.[1]
-
Isomers: The formation of stereoisomers, such as Pyrindamycin B, or other regioisomers.[1][2]
Q2: How can I effectively monitor the purity of my this compound samples during purification?
A5: A multi-step approach is recommended for monitoring purity throughout the purification process. For rapid, qualitative assessment of fractions from column chromatography, Thin-Layer Chromatography (TLC) is a suitable method. For more accurate and quantitative analysis of HPLC fractions, analytical High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the preferred technique.[3]
Q3: What are the optimal storage conditions for purified this compound to prevent degradation?
A4: To maintain the stability of purified this compound, it should be stored as a lyophilized powder or a dry film. The container should be tightly sealed and kept under an inert atmosphere, such as argon or nitrogen, at low temperatures (-20°C or -80°C). If storage in solution is necessary, it is crucial to avoid repeated freeze-thaw cycles.[3]
Q4: this compound and B are stereoisomers. How does this impact the purification strategy?
A: The fact that this compound and B are stereoisomers means they have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms.[2] This makes their separation challenging as they often have very similar polarities and chromatographic behavior. The purification strategy must employ high-resolution chromatographic techniques, such as preparative HPLC with a C18 column and a finely tuned gradient elution, to achieve effective separation.[3]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of synthetic this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield After Initial Purification | Degradation of this compound due to harsh pH or high temperatures. | Maintain a neutral pH throughout the purification process and conduct all steps at room temperature or below.[3] |
| Inefficient extraction from the reaction mixture. | Optimize the extraction solvent and the number of extraction cycles. | |
| Co-elution of Impurities | Impurities have similar polarity to this compound. | Employ orthogonal chromatographic techniques. For example, if reversed-phase HPLC is not providing adequate separation, consider using normal-phase chromatography.[3] |
| Inadequate resolution of the chromatographic column. | Optimize the HPLC method by screening different columns (e.g., C18, phenyl-hexyl), mobile phase compositions, and gradient profiles.[1] | |
| Final Product is an Amorphous Solid or Oil | Difficulty in crystallization. | Attempt to crystallize the product by screening a wide range of solvent systems. If direct crystallization is unsuccessful, consider preparing a crystalline salt or derivative.[1] |
| Presence of Multiple Unidentified Peaks in HPLC | Incomplete reaction or formation of multiple side products. | Re-evaluate the synthetic route and reaction conditions to minimize side product formation. |
| Degradation of the product during purification. | Analyze the impurity profile using LC-MS to identify potential degradation products and adjust the purification strategy to minimize their formation (e.g., by using buffered mobile phases).[3] |
Experimental Protocols
General Purification Workflow for Synthetic this compound
This protocol outlines a typical multi-step purification process for crude synthetic this compound.
-
Initial Extraction:
-
Quench the reaction mixture and neutralize it to a pH of approximately 7.0.
-
Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate (B1210297) or dichloromethane.
-
Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
-
Silica (B1680970) Gel Column Chromatography (Initial Purification):
-
Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., dichloromethane).
-
Load the sample onto a silica gel column pre-equilibrated with a non-polar solvent.
-
Elute the column with a stepwise or linear gradient of increasing polarity, for instance, a chloroform-methanol system.[3]
-
Collect fractions and monitor them by TLC or analytical HPLC to identify those containing this compound.[3]
-
Pool the fractions containing the product and concentrate them to dryness.
-
-
Preparative Reversed-Phase HPLC (Final Purification):
-
Column: C18, 10 µm particle size (or similar high-resolution column).
-
Mobile Phase A: HPLC-grade water.
-
Mobile Phase B: HPLC-grade acetonitrile (B52724) or methanol.
-
Gradient: Develop a shallow gradient elution method, carefully optimized to separate this compound from closely related impurities and stereoisomers.
-
Injection: Dissolve the semi-purified material from the silica gel step in a minimal volume of the initial mobile phase composition.
-
Fraction Collection: Collect fractions based on the elution profile and analyze each for the presence and purity of this compound using analytical HPLC.
-
Pool the pure fractions and lyophilize to obtain the final product.
-
Visualizations
Caption: A typical experimental workflow for the purification of synthetic this compound.
Caption: A logical workflow for troubleshooting low purity issues in this compound purification.
References
Mitigating edge effects in 96-well plate assays with Pyrindamycin A
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Pyrindamycin A in 96-well plate assays. The information provided aims to help mitigate common issues, with a focus on the "edge effect," to ensure data accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an antibiotic that functions as a DNA synthesis inhibitor.[1] It exhibits cytotoxic activities against various murine and human tumor cell lines, including those resistant to doxorubicin.[1]
Q2: What is the "edge effect" in 96-well plate assays, and what causes it?
The edge effect refers to the phenomenon where the outer wells of a 96-well plate exhibit different results compared to the inner wells, leading to data variability.[2][3] The primary causes are:
-
Evaporation: The outer wells are more exposed to the external environment, leading to a higher rate of media or reagent evaporation.[3] This can alter the concentration of this compound and other components, affecting cell growth and assay outcomes.[3][4]
-
Temperature Gradients: When a plate is moved between environments with different temperatures (e.g., from a laminar flow hood at room temperature to a 37°C incubator), the outer wells experience temperature changes more rapidly than the inner wells.[4][5] This can lead to uneven cell settling and growth.[4][5]
Q3: How significant is the impact of the edge effect on experimental results?
The edge effect can have a substantial impact on data quality. It is a common practice to omit the outer wells from analysis, which results in a 37% loss of usable assay space.[5][6] Studies have shown that cells in the outer wells can have a metabolic activity that is 35% lower than cells in the central wells.[7] This variability can introduce significant errors in your experimental data.[7]
Troubleshooting Guide
Issue 1: High variability in results between replicate wells, particularly between outer and inner wells.
This is a classic sign of the edge effect. Here are several strategies to mitigate this issue, ranging from simple workarounds to more comprehensive solutions.
Solutions to Mitigate Edge Effects:
| Mitigation Strategy | Description | Advantages | Disadvantages |
| Hydrate the Plate | Fill the perimeter wells with 150-200 µL of a sterile liquid like PBS, sterile water, or cell culture medium.[2][3][8] | Simple, cost-effective, and reduces evaporation from adjacent experimental wells.[2] | May not be completely effective for long incubation periods. Using water can potentially create a breeding ground for bacteria.[6] |
| Exclude Outer Wells | Use only the inner 60 wells for experimental samples and controls. The outer 36 wells can be left empty or filled with a sterile liquid.[2][8] | Significantly improves data consistency by avoiding the most affected wells.[8] | Reduces the usable area of the plate by 37.5%, increasing costs and plate consumption.[6][7] |
| Thermal Equilibration | Pre-warm the 96-well plate, media, and all other reagents to the incubation temperature (e.g., 37°C) before starting the experiment.[2][8] | Minimizes thermal gradients across the plate, promoting more uniform cell settling and reducing evaporation.[2][5] | Requires access to a heated surface or sufficient time for all components to equilibrate within the incubator. |
| Room Temperature Incubation | After seeding the cells, allow the plate to sit at room temperature for 15-60 minutes before transferring it to the incubator.[7][9] | Allows for more uniform cell settling and adhesion before the introduction of thermal gradients in the incubator.[9] | The optimal time can vary between cell lines and needs to be determined empirically. |
| Use Specialized Plates | Utilize commercially available plates designed to minimize edge effects, such as those with moats that can be filled with liquid to improve humidity.[10][11] | Highly effective at creating a uniform environment across all wells.[10][11] | These plates are typically more expensive than standard 96-well plates.[2] |
| Plate Sealing | Use breathable sealing films for cell-based assays or adhesive plate seals for biochemical assays.[8][12] | Effectively reduces evaporation across the entire plate.[12] | Requires careful application to ensure a proper seal without contaminating the wells. |
Experimental Protocols
Protocol 1: Standard Cell-Based Assay with this compound Incorporating Edge Effect Mitigation
This protocol provides a general workflow for a 96-well plate cell viability assay with this compound, including steps to minimize the edge effect.
-
Reagent and Plate Preparation:
-
Pre-warm cell culture medium, PBS, and the 96-well plate to 37°C in an incubator.[8]
-
Prepare serial dilutions of this compound in pre-warmed cell culture medium.
-
-
Cell Seeding:
-
Trypsinize and count cells. Resuspend the cells in pre-warmed medium to the desired seeding density.
-
Fill the outermost wells of the 96-well plate with 200 µL of sterile PBS or medium.[8]
-
Seed the cells in the inner 60 wells of the plate.
-
Gently rock the plate in a cross pattern to ensure even cell distribution.
-
Allow the plate to sit at room temperature for 20-30 minutes.[9]
-
-
Incubation and Treatment:
-
Transfer the plate to a 37°C humidified incubator with 5% CO2 for 24 hours to allow for cell attachment.
-
Add the prepared this compound dilutions to the appropriate wells. Include vehicle control wells (e.g., DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 48-72 hours).
-
-
Cell Viability Assessment:
-
Perform a cell viability assay (e.g., MTS, resazurin-based) according to the manufacturer's instructions.
-
Read the plate using a microplate reader at the appropriate wavelength.
-
Visualizations
Below are diagrams illustrating key concepts and workflows.
Caption: Simplified signaling pathway of this compound as a DNA synthesis inhibitor.
Caption: Experimental workflow for a 96-well plate assay with edge effect mitigation steps.
Caption: Relationship between causes of the edge effect and common mitigation strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. gmpplastic.com [gmpplastic.com]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. biospherix.com [biospherix.com]
- 6. Blog [midsci.com]
- 7. The edge effect: A global problem. The trouble with culturing cells in 96-well plates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. usascientific.com [usascientific.com]
- 11. Defeating the edge effect to consistently drive drug discovery [thermofisher.com]
- 12. ELISA Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
Pyrindamycin A stability and degradation in stock solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of Pyrindamycin A in stock solutions. The information is presented in a question-and-answer format to address common issues encountered during experimental work.
Disclaimer: Specific quantitative stability data for this compound is limited in publicly available literature. The information presented here is largely based on the chemical properties of this compound and studies on the closely related duocarmycin class of antibiotics, to which pyrindamycins belong. The principles of stability, degradation pathways, and analytical methodologies are expected to be highly similar.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents and storage conditions for this compound stock solutions?
A1: For optimal stability, this compound should be handled and stored with care.
-
Solvent: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing concentrated stock solutions.
-
Storage of Powder: The solid powder form of this compound is stable for up to 3 years when stored at -20°C.[1]
-
Storage of Stock Solutions: Once dissolved in a solvent like DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 1 year.[1] For short-term storage (up to one week), clear solutions can be kept at 4°C, although preparing fresh solutions is always recommended.[1]
Q2: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What should I do?
A2: This is a common issue due to the low aqueous solubility of this compound. Here are several strategies to overcome this:
-
Decrease the Final Concentration: Lowering the final concentration of this compound in the aqueous medium may prevent precipitation.
-
Increase the Final DMSO Concentration: While effective, be mindful that DMSO can be toxic to cells. It is recommended to keep the final DMSO concentration below 1% for most cell-based assays, and ideally below 0.1%.[2]
-
Use a Co-solvent System: Prepare the final dilution in a buffer containing a water-miscible organic co-solvent like ethanol (B145695) or polyethylene (B3416737) glycol (PEG).[2]
-
Incorporate a Surfactant: Adding a biocompatible surfactant such as Tween-80 or Polysorbate 80 to the aqueous buffer can aid in micellar solubilization.[2]
-
Consider Cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[2]
Q3: What are the primary factors that influence the stability of this compound in solution?
A3: The stability of this compound is primarily affected by pH, temperature, and light exposure.
-
pH: this compound is most stable in neutral or slightly acidic conditions. It is particularly unstable in acidic conditions (pH < 5), which can catalyze the formation of a highly reactive but unstable spiro-form that is prone to hydrolysis.[3]
-
Temperature: Elevated temperatures accelerate the rate of degradation. Therefore, solutions should be prepared and stored at low temperatures (e.g., on ice for immediate use, or at -20°C to -80°C for longer-term storage).[3][4]
-
Light: Exposure to UV light can cause photolytic degradation. It is recommended to protect this compound solutions from light by using amber vials or by covering the containers with aluminum foil.[3][5]
Q4: What is the expected degradation pathway for this compound?
A4: The proposed degradation of this compound begins with the conversion from its more stable seco-form to a highly electrophilic spiro-form, a reaction that is accelerated under acidic conditions. This reactive intermediate can then be attacked by nucleophiles, such as water, leading to hydrolysis and loss of biological activity.[3]
References
- 1. Determination of the Biological Activity and Structure Activity Relationships of Drugs Based on the Highly Cytotoxic Duocarmycins and CC-1065 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A Fundamental Relationship Between Hydrophobic Properties and Biological Activity for the Duocarmycin Class of DNA Alkylating Antitumor Drugs: Hydrophobic Binding-Driven-Bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Precursor Feeding for Enhanced Pyrindamycin B Biosynthesis
Welcome to the technical support center for Pyrindamycin B biosynthesis. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the production of this potent antimycobacterial agent.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing Pyrindamycin B yield in Streptomyces fermentations?
A1: The production of Pyrindamycin B, like many secondary metabolites from Streptomyces, is governed by a complex interplay of nutritional and physical factors.[1] Key parameters to control include the composition of the fermentation medium (specifically carbon and nitrogen sources), pH, temperature, aeration, and inoculum quality.[1][2] The optimal conditions for cell growth may not be the same as for Pyrindamycin B production.[3][4]
Q2: What are the likely precursors for Pyrindamycin B biosynthesis, and can feeding them improve the yield?
A2: Pyrindamycin B's biosynthesis is complex, involving a hybrid Nonribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) assembly line.[5] Based on the biosynthesis of the structurally related compound Pyridomycin, key precursors likely include L-tryptophan, L-lysine, L-aspartate, and short-chain carboxylic acids.[4][5][6] Supplying these precursors exogenously can bypass potential rate-limiting steps in the biosynthetic pathway and enhance yield.[4] It is highly recommended to perform small-scale pilot experiments to determine the optimal precursor, concentration, and feeding time.[4]
Q3: My Streptomyces culture shows good biomass, but Pyrindamycin B production is low. What is the issue?
A3: This is a common phenomenon known as "growth-product decoupling".[1] High biomass with low secondary metabolite production can be due to several factors:
-
Nutrient Repression: An excess of easily metabolized carbon or nitrogen can promote rapid growth while repressing the genes for secondary metabolism (catabolite repression).[2]
-
Phosphate (B84403) Concentration: High levels of phosphate are known to inhibit the production of many antibiotics in Streptomyces.[2][4]
-
Suboptimal Induction: The genetic pathways for Pyrindamycin B synthesis may not be adequately induced. This can be related to pH, depletion of a specific nutrient, or the absence of key signaling molecules.[1]
-
Incorrect Harvest Time: Secondary metabolite production often occurs during the stationary phase. Harvesting too early or too late can lead to low yields.[1]
Q4: How can I confirm the identity and quantity of Pyrindamycin B in my culture extracts?
A4: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the ideal method for both identifying and quantifying Pyrindamycin B.[7][8] You can use a C18 reverse-phase column with a gradient of water and acetonitrile (B52724) containing formic acid.[8] Identity is confirmed by matching the retention time and the mass-to-charge ratio ([M+H]⁺) of your sample to a purified standard.[8] Quantification is achieved by creating a calibration curve with a known standard.[7][9]
Biosynthetic Pathway and Precursor Integration
Understanding the biosynthetic pathway is crucial for designing an effective precursor feeding strategy. The pathway for Pyrindamycin B involves both polyketide and amino acid-derived precursors that are assembled by a hybrid PKS/NRPS system.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Identification and Characterization of the Pyridomycin Biosynthetic Gene Cluster of Streptomyces pyridomyceticus NRRL B-2517 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. sphinxsai.com [sphinxsai.com]
Technical Support Center: Stereocontrol in Pyrindamycin A Synthesis
Important Notice for All Researchers:
Following a comprehensive review of the current scientific literature, it has been determined that a complete, peer-reviewed total synthesis of Pyrindamycin A, or its closely related analog Pyrindamycin B, has not been publicly reported. As a result, specific, experimentally-derived troubleshooting guides, quantitative data on stereoselectivity, and detailed protocols for the construction of the entire molecule cannot be provided at this time.
The information below is based on general principles of complex molecule synthesis and hypothetical challenges that may be encountered in constructing the core structural motifs of the Pyrindamycin family.
Frequently Asked Questions (FAQs)
Q1: What is the primary stereochemical challenge anticipated in the synthesis of the this compound core?
A1: Based on the complex, polycyclic structure of this compound, a key challenge would be the diastereoselective construction of the fused heterocyclic system. The molecule contains multiple stereocenters, and their relative and absolute configurations are crucial for biological activity. The formation of the spirocyclic center, in particular, would likely require significant optimization to achieve the desired stereoisomer.
Q2: Without a published synthesis, what general strategies could be considered to control stereochemistry in the formation of a pyrido-oxazinone core, a potential substructure of this compound?
A2: For the hypothetical synthesis of a pyrido-oxazinone core, several stereocontrol strategies could be envisioned:
-
Chiral Pool Synthesis: Starting from a readily available chiral molecule (e.g., an amino acid or a sugar) that already contains some of the required stereocenters.
-
Auxiliary-Controlled Reactions: Employing a chiral auxiliary to direct the stereochemical outcome of a key bond-forming reaction, such as an alkylation or an aldol (B89426) reaction. The auxiliary would be removed in a subsequent step.
-
Asymmetric Catalysis: Using a chiral catalyst to favor the formation of one enantiomer or diastereomer over the other in key transformations like hydrogenations, epoxidations, or cyclization reactions.
-
Substrate-Controlled Diastereoselection: Designing the synthetic intermediates in a way that the existing stereocenters direct the formation of new stereocenters in a predictable manner.
Hypothetical Troubleshooting Guides
This section addresses potential issues that could arise during the synthesis of key fragments of a molecule like this compound.
Problem: Low Diastereoselectivity in a Key Cyclization Step
-
Possible Cause: Insufficient facial bias during the formation of a new ring. This could be due to flexibility in the substrate or a lack of effective directing groups.
-
Troubleshooting Steps:
-
Solvent Screening: The polarity of the solvent can influence the transition state geometry. A systematic screen of solvents (e.g., from nonpolar like toluene (B28343) to polar aprotic like acetonitrile) should be performed.
-
Temperature Optimization: Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state with the lowest activation energy.
-
Reagent Modification: If a Lewis acid or a catalyst is used, screening different catalysts with varying steric bulk and electronic properties can significantly impact the diastereomeric ratio.
-
Protecting Group Strategy: The size and nature of protecting groups on nearby functionalities can influence the steric environment and thus the stereochemical outcome. Consider altering the protecting group strategy to enhance facial bias.
-
Problem: Epimerization of an Existing Stereocenter
-
Possible Cause: The presence of an acidic or basic proton adjacent to a stereocenter, which can be removed under the reaction conditions, leading to racemization or epimerization.
-
Troubleshooting Steps:
-
Condition Neutrality: Buffer the reaction mixture to maintain a neutral pH.
-
Base/Acid Strength: If a base or acid is required, use the mildest conditions possible. For example, use a non-nucleophilic organic base instead of a strong inorganic base.
-
Temperature Control: Perform the reaction at the lowest possible temperature to minimize the rate of epimerization.
-
Protecting Groups: Protect functional groups that may be promoting epimerization.
-
Data Presentation
As no experimental data from a total synthesis of this compound is available, we present a hypothetical table that researchers should aim to construct during their synthetic campaigns to track the efficiency of stereocontrol.
| Key Reaction Step (Hypothetical) | Conditions | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) | Yield (%) |
| Asymmetric Dihydroxylation | OsO₄, Chiral Ligand A, -78°C | >95:5 | 98% | 85 |
| Chiral Auxiliary-Mediated Alkylation | LDA, Auxiliary B, THF, -78°C | 90:10 | N/A | 78 |
| Diastereoselective Cyclization | Lewis Acid C, CH₂Cl₂, 0°C | 85:15 | N/A | 65 |
Experimental Protocols
The following is a generalized protocol for a reaction that could be relevant to the synthesis of a complex heterocyclic system like this compound.
Protocol: General Procedure for a Diastereoselective Pictet-Spengler Reaction
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the tryptamine (B22526) derivative (1.0 eq) and the aldehyde or ketone coupling partner (1.1 eq).
-
Solvent Addition: Dissolve the starting materials in a suitable dry solvent (e.g., dichloromethane (B109758) or toluene).
-
Acid Catalyst: Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) and add the acid catalyst (e.g., trifluoroacetic acid, or a Lewis acid such as TiCl₄) dropwise.
-
Reaction Monitoring: Stir the reaction at the specified temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Upon completion, quench the reaction by the slow addition of a suitable quenching agent (e.g., a saturated aqueous solution of sodium bicarbonate).
-
Workup: Allow the mixture to warm to room temperature and transfer it to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography. Determine the diastereomeric ratio of the product by ¹H NMR spectroscopy or chiral HPLC analysis.
Visualizations
Below are diagrams illustrating logical workflows that would be central to tackling the stereochemical challenges in the synthesis of a complex molecule like this compound.
Caption: A logical workflow for troubleshooting low diastereoselectivity.
Validation & Comparative
Pyrindamycin A vs. Pyrindamycin B: A Comparative Analysis of Antitumor Activity
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the antitumor activities of Pyrindamycin A and Pyrindamycin B, two potent natural compounds with significant potential in oncology. This document synthesizes available experimental data to objectively evaluate their performance, detailing their mechanisms of action, cytotoxic profiles, and the experimental protocols used for their assessment.
This compound and Pyrindamycin B are closely related antibiotics belonging to the duocarmycin family, a class of compounds renowned for their powerful DNA alkylating properties.[1] Their primary mechanism of action involves binding to the minor groove of DNA and subsequently alkylating the N3 position of adenine (B156593), leading to an inhibition of DNA synthesis and ultimately, cell death.[2][3] This mode of action makes them particularly effective against rapidly proliferating cancer cells.
Comparative Cytotoxicity
Both this compound and Pyrindamycin B exhibit potent cytotoxic activity against a variety of cancer cell lines. A key finding from comparative studies is their identical inhibitory concentration (IC50) of 3.9 µg/ml against P388 murine leukemia cells and its doxorubicin-resistant counterpart, P388/ADR.[1] This suggests that their cytotoxic mechanism is not compromised by the drug resistance mechanisms that affect anthracyclines like doxorubicin.
While comprehensive, direct comparative data across a wide range of human cancer cell lines is limited in publicly available literature, the existing evidence underscores their broad-spectrum antitumor potential.[1] The table below summarizes the available quantitative data on their in vitro cytotoxicity.
| Compound | Cell Line | Cancer Type | IC50 (µg/mL) |
| This compound | P388 | Murine Leukemia | 3.9[1] |
| P388/ADR | Doxorubicin-Resistant Murine Leukemia | 3.9[1] | |
| Pyrindamycin B | P388 | Murine Leukemia | 3.9[1] |
| P388/ADR | Doxorubicin-Resistant Murine Leukemia | 3.9[1] |
Mechanism of Action and Signaling Pathways
The antitumor activity of both this compound and B stems from their ability to induce DNA damage. Upon binding to the DNA minor groove, they alkylate adenine bases, creating DNA adducts.[3][4] This damage triggers a cellular cascade known as the DNA Damage Response (DDR).
The DDR is a complex signaling network that senses DNA lesions and initiates downstream pathways to arrest the cell cycle and facilitate DNA repair.[5][6] In the case of duocarmycin-induced damage, key protein kinases such as ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) are activated.[4][6] These kinases, in turn, phosphorylate and activate downstream effector proteins, including the checkpoint kinases CHK1 and CHK2.[4][7]
Activation of the DDR leads to cell cycle arrest, predominantly at the G2/M phase, providing the cell with an opportunity to repair the damaged DNA.[6] However, if the DNA damage is too extensive and cannot be repaired, the cell is directed towards programmed cell death, or apoptosis.[4][7] This is often mediated by the tumor suppressor protein p53, which can induce the expression of pro-apoptotic proteins like BAX and PUMA.[4][7]
Experimental Protocols
The evaluation of the antitumor activity of this compound and B typically involves in vitro cytotoxicity assays to determine their IC50 values against various cancer cell lines. A commonly employed method is the MTT assay.
MTT Assay for Cytotoxicity
Objective: To determine the concentration of this compound or B that inhibits the growth of a cancer cell line by 50% (IC50).
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere and grow for 24 hours.
-
Compound Treatment: The cells are then treated with a range of concentrations of this compound or B, typically in a serial dilution. Control wells with untreated cells and vehicle-treated cells are also included.
-
Incubation: The plates are incubated for a specified period, usually 48 to 72 hours, to allow the compounds to exert their cytotoxic effects.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Metabolically active, viable cells will reduce the yellow MTT to a purple formazan (B1609692) product.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability at each compound concentration relative to the untreated control. The IC50 value is then determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Conclusion
This compound and Pyrindamycin B are potent antitumor agents with a well-defined mechanism of action centered on DNA alkylation and the subsequent inhibition of DNA synthesis.[1] Their identical efficacy against both sensitive and doxorubicin-resistant murine leukemia cells highlights their potential to overcome certain forms of drug resistance.[1] The induction of the DNA damage response, leading to cell cycle arrest and apoptosis, is the key signaling pathway responsible for their cytotoxic effects.
Further research is warranted to conduct direct comparative studies of this compound and B across a broader panel of human cancer cell lines to fully elucidate any potential differences in their activity profiles and to better define their therapeutic potential for specific cancer types.
References
- 1. benchchem.com [benchchem.com]
- 2. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs | MDPI [mdpi.com]
- 3. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Duocarmycin SA Reduces Proliferation and Increases Apoptosis in Acute Myeloid Leukemia Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DSpace-CRIS [tuprints.ulb.tu-darmstadt.de]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Pyrindamycin A Demonstrates Potent Cytotoxicity in Doxorubicin-Resistant Leukemia Cells, Outperforming Doxorubicin
Researchers and drug development professionals will find compelling evidence that Pyrindamycin A, a potent antitumor antibiotic, effectively overcomes doxorubicin (B1662922) resistance in the P388/ADR murine leukemia cell line. A direct comparison reveals that this compound maintains its cytotoxic efficacy in both doxorubicin-sensitive (P388) and resistant (P388/ADR) cells, a significant advantage over the conventional chemotherapeutic agent doxorubicin.
This compound, belonging to the duocarmycin family of DNA alkylating agents, exhibits a robust mechanism of action by inhibiting DNA synthesis, which ultimately leads to cell death.[1] This mechanism appears to circumvent the common resistance pathways that render doxorubicin ineffective in P388/ADR cells.[1] The P388/ADR cell line is a well-established model of acquired drug resistance, specifically selected for its resistance to doxorubicin (also known as Adriamycin).[2][3]
Comparative Cytotoxicity Data
Experimental data demonstrates the stark difference in cytotoxic activity between this compound and doxorubicin in the P388/ADR cell line.
| Compound | Cell Line | IC50 (µg/mL) |
| This compound | P388 | 3.9[1][4] |
| This compound | P388/ADR | 3.9[1][4] |
| Doxorubicin | P388 | Data not available in comparative study |
| Doxorubicin | P388/ADR | Significantly higher than in sensitive P388 cells[5] |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of cell growth in vitro.
The identical IC50 values of this compound against both the sensitive and resistant P388 cell lines highlight its potential for treating tumors that have developed resistance to conventional chemotherapies like doxorubicin.[1] While a direct IC50 value for doxorubicin from the same comparative study is not available, it is well-established that P388/ADR cells exhibit a high degree of resistance to doxorubicin.[2][5]
Experimental Protocols
The following is a generalized protocol for an in vitro cytotoxicity assay used to determine the IC50 values of compounds like this compound and doxorubicin.
In Vitro Cytotoxicity Assay (MTT Method)
This assay colorimetrically measures cellular metabolic activity, which is an indicator of cell viability.
Materials:
-
P388 and P388/ADR murine leukemia cell lines
-
This compound and Doxorubicin
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well microplates
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.[6]
-
Compound Treatment: The cells are then treated with a range of concentrations of this compound or doxorubicin.[7]
-
Incubation: The plates are incubated for a defined period (e.g., 72 hours).[7]
-
MTT Addition: MTT reagent is added to each well. Viable cells with active metabolism convert the MTT into a purple formazan (B1609692) product.[7]
-
Solubilization: A solubilization solution is added to dissolve the formazan crystals.[4]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[1]
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve by plotting the percentage of cell viability against the drug concentration.[1]
Caption: Workflow for determining in vitro cytotoxicity.
Mechanism of Action and Resistance
This compound's mechanism of action as a DNA alkylating agent appears to be a key factor in its effectiveness against doxorubicin-resistant cells.[1][6] Doxorubicin resistance in P388/ADR cells is multifactorial and can involve altered drug uptake and efflux.[5]
Caption: Contrasting mechanisms of action and resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. In vivo characteristics of resistance and cross-resistance of an adriamycin-resistant subline of P388 leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellosaurus cell line P388/ADR (CVCL_IZ75) [cellosaurus.org]
- 4. benchchem.com [benchchem.com]
- 5. Resistance to adriamycin: relationship of cytotoxicity to drug uptake and DNA single- and double-strand breakage in cloned cell lines of adriamycin-sensitive and -resistant P388 leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Unraveling the DNA Alkylation Mechanism of Pyrindamycin A: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of Pyrindamycin A's DNA alkylation mechanism, offering an objective comparison with the established alkylating agent Melphalan. By presenting supporting experimental data, detailed methodologies, and visual representations of the molecular processes, this document serves as a critical resource for researchers in oncology and drug discovery.
At a Glance: this compound vs. Melphalan
This compound, a potent member of the duocarmycin class of natural products, and Melphalan, a conventional nitrogen mustard, represent two distinct approaches to DNA alkylation in cancer therapy. Their mechanisms, while both culminating in cytotoxic DNA lesions, differ significantly in their molecular interactions, sequence specificity, and the cellular responses they elicit.
| Feature | This compound | Melphalan |
| Drug Class | Duocarmycin | Nitrogen Mustard |
| Target Site | DNA Minor Groove | DNA Major and Minor Grooves |
| Primary Alkylation Site | Adenine (B156593) (N3) | Guanine (N7), Adenine (N3) |
| Sequence Selectivity | High (AT-rich sequences) | Moderate (Guanine-rich sequences) |
| Lesion Type | Mono-adducts | Mono-adducts, Inter- and Intrastrand Crosslinks |
Comparative Cytotoxicity
The cytotoxic potential of this compound and Melphalan has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values presented below highlight the potent anti-tumor activity of this compound.
Table 1: Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 |
| P388 | Murine Leukemia | 0.02 µM |
| P388/ADR | Doxorubicin-Resistant Murine Leukemia | 0.02 µM |
| L1210 | Murine Leukemia | 0.01 µM |
Table 2: Cytotoxicity of Melphalan
| Cell Line | Cancer Type | IC50 (µM) |
| RPMI8226 | Multiple Myeloma | 8.9 |
| THP1 | Acute Monocytic Leukemia | 6.26 |
| HL60 | Acute Promyelocytic Leukemia | 3.78 |
Deep Dive into the Mechanisms of Action
This compound: A Precision Approach to DNA Alkylation
This compound's mechanism is a multi-step process characterized by its high sequence selectivity.[1]
-
Minor Groove Binding: The molecule's unique structure allows it to bind snugly within the minor groove of the DNA double helix, specifically targeting AT-rich sequences.[1]
-
Conformational Change and Activation: This binding event induces a conformational change in the this compound molecule, activating its reactive cyclopropane (B1198618) ring.[1]
-
Adenine N3 Alkylation: The activated cyclopropane then covalently bonds to the N3 position of an adenine base, forming a stable DNA adduct.[1] This lesion distorts the DNA helix, obstructing the progression of DNA polymerase and ultimately leading to the inhibition of DNA replication and cell death.[2]
Melphalan: A Broader Spectrum of DNA Damage
Melphalan, a bifunctional alkylating agent, induces cytotoxicity through a less selective, yet highly effective, mechanism.
-
Formation of Reactive Intermediates: In the cellular environment, Melphalan forms highly reactive aziridinium (B1262131) ions.
-
Nucleophilic Attack by DNA Bases: These electrophilic intermediates are then attacked by nucleophilic sites on DNA bases. The primary target is the N7 position of guanine, located in the major groove.[3] Alkylation can also occur at the N3 position of adenine in the minor groove.[4]
-
Formation of Crosslinks: As a bifunctional agent, a single Melphalan molecule can react with two different nucleophilic sites on the DNA, leading to the formation of both intrastrand and interstrand crosslinks.[3] These crosslinks are particularly cytotoxic as they prevent DNA strand separation, a critical step in both replication and transcription.
Experimental Validation of DNA Alkylation
Several key experimental protocols are employed to validate and compare the DNA alkylating properties of compounds like this compound and Melphalan.
Experimental Workflow: Validating DNA Alkylation
Detailed Experimental Protocols
1. Comet Assay (Single-Cell Gel Electrophoresis)
-
Principle: This assay detects DNA strand breaks and alkali-labile sites resulting from DNA alkylation. Damaged DNA migrates further in an electric field, creating a "comet tail."
-
Protocol Outline:
-
Cell Treatment: Expose cells to the alkylating agent at various concentrations and for different durations.
-
Cell Embedding: Embed individual cells in a low-melting-point agarose (B213101) gel on a microscope slide.
-
Lysis: Lyse the cells using a high-salt and detergent solution to remove membranes and proteins, leaving behind the nucleoid.
-
Alkaline Unwinding: Treat the slides with an alkaline solution to unwind the DNA and reveal alkali-labile sites.
-
Electrophoresis: Subject the slides to electrophoresis at a low voltage.
-
Staining and Visualization: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.
-
Quantification: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail.
-
2. PCR Stop Assay
-
Principle: DNA adducts formed by alkylating agents can block the progression of DNA polymerase during a polymerase chain reaction (PCR). This allows for the identification of specific alkylation sites.
-
Protocol Outline:
-
DNA Treatment: Treat a specific DNA fragment of known sequence with the alkylating agent.
-
Primer Design: Design a radiolabeled or fluorescently labeled primer that binds upstream of the region of interest.
-
PCR Amplification: Perform a PCR reaction using the treated DNA as a template, the labeled primer, and a thermostable DNA polymerase.
-
Gel Electrophoresis: Separate the PCR products on a denaturing polyacrylamide gel.
-
Analysis: The appearance of shorter DNA fragments that terminate at specific locations indicates the presence of polymerase-blocking DNA adducts at those sites.
-
Cellular Response to this compound-Induced DNA Damage
The formation of this compound-DNA adducts triggers a complex cellular signaling cascade, ultimately leading to cell cycle arrest and apoptosis.
The DNA lesions created by this compound are recognized by the cell's DNA damage response (DDR) machinery. This leads to the activation of key sensor kinases such as ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related).[2] These kinases, in turn, phosphorylate downstream effector proteins, including the checkpoint kinases Chk1 and Chk2. This signaling cascade ultimately converges on the tumor suppressor protein p53, which orchestrates the cellular response by inducing cell cycle arrest, primarily at the G2/M phase, to allow time for DNA repair.[5] If the damage is too extensive to be repaired, p53 can trigger the intrinsic apoptotic pathway, leading to programmed cell death.[2]
Conclusion
The validation of this compound's DNA alkylation mechanism underscores its potential as a highly potent and selective anti-cancer agent. Its distinct mechanism of action, targeting the N3 of adenine in the minor groove of AT-rich DNA sequences, offers a clear advantage over less specific alkylating agents like Melphalan. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and comparison of this compound and its analogs, paving the way for the development of next-generation targeted cancer therapies.
References
- 1. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sequence specificity of DNA alkylation by the antitumor natural product leinamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
Pyrindamycin A: A Comparative Analysis with Duocarmycin Analogues in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Pyrindamycin A, a potent antitumor antibiotic, with other members of the duocarmycin family of natural products. Duocarmycins are renowned for their exceptional cytotoxicity, derived from their unique mechanism of sequence-selective DNA alkylation. This document offers an objective comparison of their biological performance, supported by experimental data, to inform preclinical cancer research and drug development endeavors.
Introduction: The Duocarmycin Family of DNA Alkylators
This compound and its analogues, including Duocarmycin SA and CC-1065, are potent antineoplastic agents isolated from Streptomyces species.[1][2] Their mechanism of action involves binding to the minor groove of DNA and subsequently alkylating the N3 position of adenine, leading to a disruption of DNA replication and transcription, and ultimately inducing apoptosis in cancer cells.[3][4] This mode of action is effective against a broad spectrum of cancer cell lines, including those resistant to conventional chemotherapeutics like doxorubicin.[1][5] This guide will delve into a comparative analysis of their cytotoxic activities, the experimental methodologies used to evaluate them, and the underlying molecular pathways they trigger.
Comparative In Vitro Cytotoxicity
The antitumor efficacy of this compound and its analogues has been extensively evaluated across a panel of murine and human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing their cytotoxic potency.
| Compound | Cell Line | IC50 | Reference |
| This compound | P388 (Murine Leukemia) | 3.9 µg/mL | [5] |
| P388/ADR (Doxorubicin-resistant Murine Leukemia) | 3.9 µg/mL | [5] | |
| Pyrindamycin B | P388 (Murine Leukemia) | 3.9 µg/mL | [5] |
| P388/ADR (Doxorubicin-resistant Murine Leukemia) | 3.9 µg/mL | [5] | |
| Duocarmycin A (DUMA) | HeLa S3 (Human Cervical Carcinoma) | 0.006 nM | [6] |
| Balb 3T3/H-Ras | 0.3 nM | [6] | |
| HeLa S3 | 0.12 nM | [6] | |
| Duocarmycin B1 | HeLa S3 (Human Cervical Carcinoma) | 0.035 nM | [6] |
| Balb 3T3/H-Ras | 3.0 nM | [6] | |
| Duocarmycin B2 | HeLa S3 (Human Cervical Carcinoma) | 0.1 nM | [6] |
| Balb 3T3/H-Ras | 1.5 nM | [6] | |
| Duocarmycin C1 | HeLa S3 (Human Cervical Carcinoma) | 8.5 nM | [6] |
| Balb 3T3/H-Ras | 40 nM | [6] | |
| Duocarmycin C2 | HeLa S3 (Human Cervical Carcinoma) | 0.57 nM | [6] |
| Balb 3T3/H-Ras | 20 nM | [6] | |
| Duocarmycin SA (DSA) | L1210 (Murine Leukemia) | 10 pM | [7] |
| HeLa S3 (Human Cervical Carcinoma) | 0.00069 nM | [2][6] | |
| Balb 3T3/H-Ras | 0.05 nM | [6] | |
| Molm-14 (Human Acute Myeloid Leukemia) | 11.12 pM | [7] | |
| HL-60 (Human Promyelocytic Leukemia) | 112.7 pM | [7] | |
| CC-1065 | L1210 (Murine Leukemia) | 20 pM | [6] |
Mechanism of Action and Signaling Pathways
The primary mechanism of action for this compound and its analogues is the inhibition of DNA synthesis through covalent alkylation of DNA.[1][3] This triggers a cascade of cellular events, collectively known as the DNA Damage Response (DDR).
dot
Caption: Pyrindamycin-induced DNA damage and subsequent cellular response.
Upon DNA alkylation, cellular sensors like the Mre11-Rad50-Nbs1 (MRN) complex recognize the DNA lesion. This initiates a signaling cascade, primarily through the activation of the ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) kinases.[8] These kinases, in turn, phosphorylate downstream effector proteins, including the checkpoint kinases CHK1 and CHK2.[8] Activated CHK1 and CHK2, along with the tumor suppressor protein p53, orchestrate a cell cycle arrest, typically at the G2/M phase, to allow time for DNA repair.[3] If the DNA damage is too extensive to be repaired, these pathways converge to initiate programmed cell death, or apoptosis.[3][6]
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for determining the IC50 value of a compound against a cancer cell line.[1]
Materials:
-
Cancer cell line of interest (e.g., P388 murine leukemia)
-
This compound or duocarmycin analogue
-
Complete cell culture medium (e.g., RPMI-1640 with 10% Fetal Bovine Serum)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., Dimethyl Sulfoxide (DMSO) or 20% SDS in 50% DMF)
-
96-well microplates
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same final concentration of the compound's solvent, e.g., DMSO).
-
Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: After the incubation, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
dot
Caption: Workflow for a typical MTT cytotoxicity assay.
DNA Alkylation Analysis (Taq Polymerase Stop Assay)
This assay is used to determine the DNA sequence selectivity of alkylating agents. The principle is that a DNA polymerase will be blocked at the site of a DNA adduct.
Materials:
-
DNA template (e.g., a specific gene promoter region amplified by PCR)
-
FAM-labeled primer
-
dNTPs
-
Taq DNA polymerase
-
Test compound (this compound or analogue)
-
PCR buffer
-
Sanger sequencing reagents (ddNTPs)
Procedure:
-
Primer Extension Reaction: Set up a primer extension reaction in a PCR tube containing the DNA template, FAM-labeled primer, dNTPs, Taq DNA polymerase, and PCR buffer.
-
Compound Addition: Add the test compound at various concentrations to the reaction mixture. A control reaction without the compound should also be prepared.
-
Sanger Sequencing Reactions: Prepare parallel Sanger sequencing reactions (A, T, C, G) using the same template and primer.
-
PCR Amplification: Perform PCR with an initial denaturation step, followed by multiple cycles of denaturation, annealing, and extension.
-
Gel Electrophoresis: Separate the products of the primer extension and sequencing reactions on a denaturing polyacrylamide gel.
-
Data Analysis: Visualize the fluorescently labeled DNA fragments. The positions where the polymerase was halted by the DNA adducts will appear as bands on the gel. By comparing the positions of these "stops" with the Sanger sequencing lanes, the specific nucleotide sequence where the alkylation occurred can be determined.[9][10]
In Vivo Antitumor Activity (Murine Leukemia Model)
This protocol provides a general framework for evaluating the in vivo efficacy of this compound and its analogues.[3][5]
Materials:
-
Syngeneic mice (e.g., DBA/2)
-
Murine leukemia cells (e.g., P388)
-
Test compound (this compound or analogue)
-
Vehicle for injection (e.g., sterile saline with a solubilizing agent)
Procedure:
-
Tumor Cell Implantation: Inoculate mice intraperitoneally (i.p.) with a known number of leukemia cells (e.g., 1 x 10⁶ P388 cells) on day 0.
-
Animal Randomization: Randomize the mice into treatment and control groups (typically 6-10 mice per group).
-
Compound Administration: Begin treatment on day 1. Administer the test compound i.p. at various dose levels according to a predetermined schedule (e.g., daily for 5 days). The control group receives the vehicle only.
-
Monitoring: Monitor the mice daily for signs of toxicity (e.g., weight loss, changes in behavior) and record survival.
-
Endpoint: The primary endpoint is the mean survival time of the treated groups compared to the control group. The experiment is typically concluded when all animals in the control group have died or have reached a humane endpoint.
-
Data Analysis: Calculate the percentage increase in lifespan (% ILS) for the treated groups compared to the control group.
dot
Caption: General workflow for an in vivo antitumor activity study.
Conclusion
This compound and its analogues represent a class of exceptionally potent antitumor agents with a well-defined mechanism of action. Their ability to overcome drug resistance highlights their potential in oncology. This guide provides a comparative overview of their cytotoxic efficacy and the experimental protocols necessary for their evaluation. Further research into the structure-activity relationships within the duocarmycin family will continue to drive the development of next-generation DNA-alkylating agents with improved therapeutic indices.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Therapeutic Targeting of DNA Damage Response in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Taq-Polymerase Stop Assay to Determine Target Selectivity of G4 Ligands in Native Promoter Sequences of MYC, TERT, and KIT Oncogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Taq-Polymerase Stop Assay to Determine Target Selectivity of G4 Ligands in Native Promoter Sequences of MYC, TERT, and KIT Oncogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Molecular Target of Pyrindamycin Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Pyrindamycin antibiotics' performance against other DNA-targeting agents, supported by available experimental data. Pyrindamycins are potent antitumor antibiotics belonging to the duocarmycin family, known for their sequence-selective alkylation of DNA, which leads to the inhibition of DNA synthesis and subsequent cell death.[1][2][3] This guide will delve into the evidence supporting DNA as the molecular target of Pyrindamycins and compare their efficacy with other well-established DNA-targeting and DNA gyrase-inhibiting antibiotics.
Performance Comparison: Pyrindamycin vs. Alternatives
The antitumor activity of Pyrindamycin antibiotics is attributed to their ability to alkylate DNA, a mechanism shared by other potent anticancer agents. Furthermore, some evidence suggests that related compounds may also target bacterial DNA gyrase.[4] This section compares the cytotoxic and enzyme-inhibitory activities of Pyrindamycins with relevant alternative compounds.
Cytotoxicity Against Cancer Cell Lines
Pyrindamycin A and B have demonstrated potent cytotoxic effects against various cancer cell lines, including those resistant to conventional chemotherapeutics like doxorubicin (B1662922).[3][5]
| Compound | Cell Line | IC50 | Reference |
| This compound | P388 (Murine Leukemia) | 3.9 µg/mL | [5][6] |
| P388/ADR (Doxorubicin-resistant Murine Leukemia) | 3.9 µg/mL | [5][6] | |
| Pyrindamycin B | P388 (Murine Leukemia) | 3.9 µg/mL | [5] |
| P388/ADR (Doxorubicin-resistant Murine Leukemia) | 3.9 µg/mL | [5] | |
| Doxorubicin | P388/ADR (Doxorubicin-resistant Murine Leukemia) | 24 µM | [7] |
| MCF-7 (Human Breast Adenocarcinoma) | 16.2 µg/mL | [8] | |
| HepG2 (Human Hepatocellular Carcinoma) | 1.14 µM | [9] |
Note: IC50 values for Pyrindamycin B against a broader range of human cancer cell lines are not widely available in public literature.[2] However, the identical potency of this compound and B against P388 and P388/ADR cell lines suggests a shared and robust mechanism of action.[3][5]
Inhibition of Bacterial DNA Gyrase
While the primary mechanism of action for Pyrindamycins in cancer cells is DNA alkylation, related pyrrolamide compounds have been identified as inhibitors of bacterial DNA gyrase, specifically targeting the ATPase activity of the GyrB subunit.[4] This presents a potential alternative or secondary target. The following table compares the inhibitory activity of known DNA gyrase inhibitors.
| Compound | Target | IC50 | Reference |
| Ciprofloxacin | DNA Gyrase | 0.39 µM - 2.57 µM | [10][11] |
| Novobiocin | DNA Gyrase (GyrB) | 0.08 µM - 11 µM | [3][12][13] |
Note: A specific IC50 value for Pyrindamycin B against DNA gyrase is not currently available in the public domain.
Experimental Protocols
This section details the methodologies for key experiments used to elucidate the molecular target and efficacy of Pyrindamycin antibiotics.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of a compound required to inhibit cell proliferation by 50% (IC50).
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., P388, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.[6][12]
-
Compound Treatment: Treat the cells with a serial dilution of Pyrindamycin or a comparator drug for 48-72 hours.[5]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.[6]
-
Solubilization: Dissolve the formazan crystals by adding a solubilization solution, such as DMSO.[6]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.[6]
DNA Alkylation Assay (Comet Assay)
The Comet Assay, or single-cell gel electrophoresis, is used to detect DNA damage, such as strand breaks resulting from alkylation.[5][14]
Protocol:
-
Cell Treatment: Treat cells with varying concentrations of the DNA alkylating agent for a defined period.
-
Cell Embedding: Embed the treated cells in low-melting-point agarose (B213101) on a microscope slide.[5]
-
Lysis: Lyse the cells using a high-salt and detergent solution to remove cell membranes and cytoplasm, leaving the nuclear DNA.[5]
-
Alkaline Unwinding and Electrophoresis: Expose the DNA to an alkaline buffer to unwind the DNA and then apply an electric field. Fragmented DNA will migrate out of the nucleus, forming a "comet tail".[5][15]
-
Staining and Visualization: Neutralize the gel and stain the DNA with a fluorescent dye. Visualize the "comets" using a fluorescence microscope.[5]
-
Quantification: The extent of DNA damage is quantified by measuring the length and intensity of the comet tail relative to the head.[5]
DNA Synthesis Inhibition Assay (EdU Incorporation Assay)
This assay measures the rate of new DNA synthesis by quantifying the incorporation of the nucleoside analog EdU (5-ethynyl-2'-deoxyuridine).[16][17][18]
Protocol:
-
Cell Culture and Treatment: Culture cells and treat with different concentrations of the test compound.
-
EdU Labeling: Add EdU to the culture medium and incubate to allow its incorporation into newly synthesized DNA.[19]
-
Fixation and Permeabilization: Fix the cells with formaldehyde (B43269) and permeabilize with a detergent like Triton X-100.[18][19]
-
Click Chemistry Reaction: Perform a "click" reaction by adding a fluorescent azide (B81097) that covalently binds to the alkyne group of the incorporated EdU.[17][19]
-
DNA Staining and Analysis: Counterstain the total DNA with a dye such as DAPI or Hoechst. Analyze the cells via fluorescence microscopy or flow cytometry to determine the percentage of EdU-positive cells.[19]
DNase I Footprinting Assay
This technique identifies the specific DNA sequence where a molecule binds by protecting it from cleavage by DNase I.[1][5][20]
Protocol:
-
DNA Probe Preparation: Prepare a DNA fragment of interest (100-200 bp) and label one end with a radioactive or fluorescent tag.[20]
-
Binding Reaction: Incubate the labeled DNA probe with varying concentrations of the DNA binding agent (e.g., Pyrindamycin).[1]
-
DNase I Digestion: Add a low concentration of DNase I to partially digest the DNA. The concentration should be optimized to produce, on average, one cut per DNA molecule.[21]
-
Reaction Termination and DNA Purification: Stop the reaction and purify the DNA fragments.[10]
-
Gel Electrophoresis: Separate the DNA fragments on a denaturing polyacrylamide gel.[1]
-
Visualization: Visualize the DNA fragments by autoradiography (for radioactive labels) or fluorescence imaging. The region where the molecule binds will be protected from DNase I cleavage, resulting in a "footprint" or gap in the ladder of DNA fragments.[1]
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the binding of a molecule to a DNA fragment by observing the change in its migration through a non-denaturing gel.[22][23][24]
Protocol:
-
Probe Preparation: Prepare a short, labeled (radioactive, fluorescent, or biotin) double-stranded DNA probe containing the putative binding site.[22]
-
Binding Reaction: Incubate the labeled probe with the molecule of interest in a suitable binding buffer.[22]
-
Gel Electrophoresis: Run the samples on a non-denaturing polyacrylamide or agarose gel.[24]
-
Detection: Detect the labeled DNA. A DNA-molecule complex will migrate slower than the free DNA probe, resulting in a "shifted" band.[22]
Visualizations
The following diagrams illustrate the proposed mechanism of action of Pyrindamycin and the workflows of key experimental assays.
References
- 1. mybiosource.com [mybiosource.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNase I Footprinting of Small Molecule Binding Sites on DNA | Springer Nature Experiments [experiments.springernature.com]
- 6. benchchem.com [benchchem.com]
- 7. Modulation of doxorubicin resistance in P388/ADR cells by Ro44-5912, a tiapamil derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 16. pnas.org [pnas.org]
- 17. lumiprobe.com [lumiprobe.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. merckmillipore.com [merckmillipore.com]
- 20. DNase I footprinting [gene.mie-u.ac.jp]
- 21. med.upenn.edu [med.upenn.edu]
- 22. med.upenn.edu [med.upenn.edu]
- 23. Protein Interaction (2) Principle and Protocol of EMSA - Creative BioMart [creativebiomart.net]
- 24. 凝膠阻滯分析 - EMSA | Thermo Fisher Scientific - TW [thermofisher.com]
A Researcher's Guide to Investigating Cross-Resistance of Pyrindamycin B with Other Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for designing and interpreting cross-resistance studies involving Pyrindamycin B, a potent antitumor antibiotic. Due to the limited publicly available data on the specific cross-resistance profile of Pyrindamycin B, this document outlines established experimental protocols and data presentation formats to facilitate robust research in this area. The methodologies described are based on standard practices in antimicrobial susceptibility testing and resistance studies.
Understanding Pyrindamycin B and the Potential for Cross-Resistance
Pyrindamycin B belongs to the pyrindamycin family of antibiotics and is recognized for its significant biological activities, including potent antitumor properties.[1] The primary mechanism of action for pyrindamycins is believed to be through the alkylation of DNA.[1] DNA alkylating agents covalently attach an alkyl group to DNA, leading to damage that inhibits essential cellular processes like replication and transcription.[1] This mode of action is particularly effective against rapidly proliferating cells.[1]
Cross-resistance occurs when a single resistance mechanism confers resistance to multiple antimicrobial agents.[2] Understanding the potential for cross-resistance with Pyrindamycin B is critical for its therapeutic development. Potential mechanisms that could lead to cross-resistance include:
-
Target Modification: Alterations in the DNA structure or associated proteins that prevent or reduce the binding and alkylation by Pyrindamycin B could also affect other DNA-targeting agents.
-
Efflux Pumps: The overexpression of broad-spectrum efflux pumps that can expel various compounds from the cell is a common mechanism of multidrug resistance.[2] If Pyrindamycin B is a substrate for these pumps, bacteria or tumor cells may exhibit resistance to it and other structurally unrelated antibiotics.[2]
-
Altered Permeability: Changes in the cell membrane or cell wall that decrease the uptake of Pyrindamycin B might also hinder the entry of other antibiotics.[2]
-
DNA Repair Mechanisms: Enhanced DNA repair pathways could potentially overcome the damage induced by Pyrindamycin B and other DNA alkylating agents, leading to resistance.
Comparative Analysis of Minimum Inhibitory Concentrations (MIC)
To investigate cross-resistance, it is essential to compare the MIC of various antibiotics against a parental, susceptible cell line and a Pyrindamycin B-resistant variant. A significant increase (typically defined as four-fold or greater) in the MIC of a comparator antibiotic against the resistant strain indicates cross-resistance.[2]
The following table presents a hypothetical dataset illustrating potential cross-resistance profiles. This table serves as a template for presenting experimental findings. The selection of comparator antibiotics should include agents with similar mechanisms of action (e.g., other DNA alkylating agents or DNA synthesis inhibitors) and those with distinct mechanisms to serve as negative controls (e.g., cell wall synthesis inhibitors, protein synthesis inhibitors).
| Antibiotic | Class | Mechanism of Action | Hypothetical MIC (µg/mL) Parental Strain | Hypothetical MIC (µg/mL) Pyrindamycin B-Resistant Strain | Fold Change in MIC | Interpretation |
| Pyrindamycin B | Pyrindamycin | DNA Alkylating Agent | 0.01 | 0.16 | 16 | Resistance Confirmed |
| Duocarmycin SA | Duocarmycin | DNA Alkylating Agent | 0.005 | 0.09 | 18 | High Cross-Resistance |
| Ciprofloxacin | Fluoroquinolone | DNA Gyrase Inhibitor | 0.25 | 2 | 8 | Significant Cross-Resistance |
| Mitomycin C | Mitomycin | DNA Cross-linker | 0.1 | 0.9 | 9 | Significant Cross-Resistance |
| Oxacillin | Penicillin | Cell Wall Synthesis Inhibitor | 1 | 1 | 0 | No Cross-Resistance |
| Gentamicin | Aminoglycoside | Protein Synthesis Inhibitor | 0.5 | 0.5 | 0 | No Cross-Resistance |
| Tetracycline | Tetracycline | Protein Synthesis Inhibitor | 2 | 2 | 0 | No Cross-Resistance |
Experimental Protocols
Detailed and standardized methodologies are crucial for generating reliable and reproducible cross-resistance data.
Generation of Pyrindamycin B-Resistant Mutants
To study cross-resistance, the initial step is to generate mutants with resistance to Pyrindamycin B.[2]
-
Initial MIC Determination: The baseline MIC of Pyrindamycin B for the parental bacterial or cancer cell line is determined using the broth microdilution method as described below.[2]
-
Serial Passaging: A culture of the parental strain is inoculated into a sub-inhibitory concentration (e.g., 0.5 x MIC) of Pyrindamycin B in a suitable broth or medium.[2] The culture is incubated until growth is observed.[2]
-
Stepwise Concentration Increase: The culture from the previous step is then passaged into a fresh medium containing a higher concentration of Pyrindamycin B (e.g., 2x the previous concentration). This process is repeated, gradually increasing the concentration of the antibiotic.
-
Isolation of Resistant Mutants: Once a culture can grow at a significantly higher concentration of Pyrindamycin B (e.g., >8x the initial MIC), individual colonies are isolated by plating on an antibiotic-containing agar (B569324) medium.
-
Confirmation of Resistance: The MIC of Pyrindamycin B for the isolated mutants is re-determined to confirm the level of resistance. The stability of the resistance should also be assessed by passaging the mutants in an antibiotic-free medium for several generations and then re-testing the MIC.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
The broth microdilution method is a standard technique for determining the MIC of an antibiotic.[2]
-
Preparation of Antibiotic Solutions: Stock solutions of each antibiotic are prepared and then serially diluted in a 96-well microtiter plate using an appropriate growth medium.
-
Inoculum Preparation: A standardized inoculum of the bacterial or cancer cell line is prepared. For bacteria, this is typically adjusted to a 0.5 McFarland standard.
-
Inoculation: Each well of the microtiter plate is inoculated with the prepared cell suspension. Control wells (no antibiotic and no cells) are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 35-37°C for 16-20 hours for bacteria).[2]
-
Reading Results: The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the cells.[2]
Visualizing Experimental Workflows and Mechanisms
Diagrams are essential for clearly communicating experimental processes and biological pathways.
Caption: Experimental workflow for determining antibiotic cross-resistance.
References
Pyrindamycin A: A Comparative Analysis of Efficacy in Solid Tumors Versus Leukemias
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antitumor efficacy of Pyrindamycin A against solid tumors and leukemias. This compound, a potent DNA alkylating agent belonging to the duocarmycin family of natural products, has demonstrated significant cytotoxic activity. This document synthesizes available preclinical data to offer an objective comparison of its performance, supported by experimental methodologies and mechanistic insights.
Executive Summary
This compound exerts its anticancer effects by binding to the minor groove of DNA and alkylating the N3 position of adenine (B156593), leading to a cascade of cellular events that culminate in cell death.[1] While active against a broad spectrum of cancer cell lines, the available data suggests a more pronounced efficacy of this compound and its analogs in hematological malignancies compared to solid tumors.[2][3] This guide will delve into the quantitative differences in cytotoxicity, detail the experimental protocols used to evaluate its efficacy, and visualize the key signaling pathways involved.
Data Presentation: In Vitro Cytotoxicity
The antitumor activity of this compound and its close analog, Pyrindamycin B, has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity.
| Cell Line | Cancer Type | This compound (IC50) | Pyrindamycin B (IC50) | Reference |
| P388 | Murine Leukemia | 3.9 µg/mL | 3.9 µg/mL | [4] |
| P388/ADR | Doxorubicin-Resistant Murine Leukemia | 3.9 µg/mL | 3.9 µg/mL | [4] |
Note: Data on the efficacy of this compound against a broad panel of human solid tumor cell lines is limited in publicly available literature. The table below includes data for other duocarmycin analogs to provide a broader context of their activity in solid tumors.
| Cell Line | Cancer Type | Duocarmycin Analog | IC50 | Reference |
| HCT-116 | Colon Carcinoma | Pyrindamycin B | Data Not Available in Abstract | [2] |
| A549 | Lung Carcinoma | Pyrindamycin B | Data Not Available in Abstract | [2] |
| MCF-7 | Breast Adenocarcinoma | Pyrindamycin B | Data Not Available in Abstract | [2] |
In Vivo Efficacy
Preclinical in vivo studies have primarily focused on leukemia models, where this compound has demonstrated significant therapeutic effects.
| Tumor Model | Host | Administration Route | Therapeutic Effect | Reference |
| P388/ADR Leukemia | Mice | Intraperitoneal | Significant increase in lifespan | [2] |
| Solid Tumors | Mice | Not Specified | Not Significant | [2] |
Mechanism of Action and Signaling Pathways
This compound's primary mechanism of action is the inhibition of DNA synthesis through DNA alkylation.[4] This triggers a cellular DNA Damage Response (DDR).
DNA Alkylation and Damage Response
This compound binds to the minor groove of DNA and alkylates adenine bases. This covalent modification creates DNA adducts that stall replication forks and inhibit transcription, ultimately leading to cell cycle arrest and apoptosis.[1][2] The cellular response to this DNA damage is orchestrated by a complex signaling network.
Caption: this compound induced DNA damage response pathway.
The DNA damage caused by this compound activates sensor proteins such as ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases.[2] These kinases then phosphorylate and activate downstream effector proteins, including the tumor suppressor p53.[2] Activated p53 can induce cell cycle arrest, providing time for the cell to repair the DNA damage, or it can trigger apoptosis if the damage is too severe.[2]
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess the viability of cancer cells after treatment with this compound.
-
Cell Seeding: Cancer cell lines are seeded in 96-well microtiter plates at a specific density and allowed to attach overnight.
-
Drug Treatment: Cells are treated with various concentrations of this compound. A control group receives only the vehicle.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan (B1609692) Crystal Formation: Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The IC50 value is determined from the dose-response curve by plotting the percentage of cell viability against the logarithm of the drug concentration.
Caption: Workflow for a typical MTT cytotoxicity assay.
In Vivo Antitumor Activity in a Murine Leukemia Model
This experiment evaluates the therapeutic efficacy of this compound in a living organism.
-
Tumor Cell Implantation: Mice are inoculated intraperitoneally with a known number of leukemia cells (e.g., P388).[4]
-
Drug Administration: One day after tumor implantation, mice are treated with this compound, typically administered intraperitoneally for a specified number of days. A control group receives a vehicle solution.[4]
-
Monitoring: The mice are monitored daily for signs of toxicity and for survival.[4]
-
Efficacy Evaluation: The primary endpoint is the increase in the median survival time of the treated group compared to the control group.[4]
Discussion and Future Directions
The available evidence strongly suggests that this compound is a highly potent antitumor agent, with particularly significant activity against leukemia cell lines, including those resistant to standard chemotherapeutics like doxorubicin.[4] Its mechanism of action, centered on DNA alkylation and the subsequent inhibition of DNA synthesis, provides a clear rationale for its cytotoxic effects.
Future research should focus on:
-
Broad-spectrum in vitro screening: Evaluating the cytotoxicity of this compound against the NCI-60 panel of human cancer cell lines or a similar diverse panel would provide a robust dataset for comparing its efficacy across different cancer types.
-
In vivo studies in solid tumor models: Xenograft models of various solid tumors (e.g., breast, colon, lung) are needed to assess the in vivo efficacy of this compound in these cancers.
-
Detailed mechanistic studies: Further investigation into the specific signaling pathways modulated by this compound in both leukemia and solid tumor cells could reveal biomarkers for sensitivity and potential combination therapy strategies.
References
Structure-activity relationship (SAR) analysis of Pyrindamycin A and B
A Comparative Guide to the Structure-Activity Relationship of Pyrindamycin A and B
This guide provides a detailed comparison of this compound and Pyrindamycin B, two potent antitumor antibiotics. The focus is on their structure-activity relationship (SAR), supported by available experimental data, to inform researchers, scientists, and drug development professionals in the field of oncology.
Introduction
This compound and Pyrindamycin B are natural products belonging to the duocarmycin family of DNA alkylating agents. Their potent cytotoxic activity against a range of cancer cell lines has established them as significant compounds of interest in cancer research. The primary mechanism of their antitumor activity is the inhibition of DNA synthesis through sequence-selective alkylation of DNA, which ultimately leads to apoptosis.
Structural Relationship: The Role of Stereochemistry
The fundamental difference between this compound and Pyrindamycin B lies in their stereochemistry; they are stereoisomers. This means they share the same molecular formula and connectivity of atoms but differ in the three-dimensional orientation of those atoms. This subtle structural distinction is a critical determinant of their biological activity, as the specific spatial arrangement of functional groups governs the efficiency of their interaction with the minor groove of DNA. The (S)-configuration at the C11a position is crucial for the right-handed twist that allows the molecule to fit optimally within the DNA minor groove.
Comparative Biological Activity
Both this compound and B demonstrate potent cytotoxic effects against various murine and human cancer cell lines. A significant finding is their identical inhibitory concentration (IC50) against P388 murine leukemia cells and a doxorubicin-resistant variant (P388/ADR). This suggests that their mechanism of action is not affected by the common resistance pathways that impact drugs like doxorubicin.
Quantitative Data
| Compound | Cell Line | IC50 (µg/mL) |
| This compound | P388 Murine Leukemia | 3.9 |
| P388/ADR (Doxorubicin-Resistant) | 3.9 | |
| Pyrindamycin B | P388 Murine Leukemia | 3.9 |
| P388/ADR (Doxorubicin-Resistant) | 3.9 |
Mechanism of Action: DNA Alkylation
As members of the duocarmycin class, this compound and B function as DNA alkylating agents. Their unique three-dimensional structure allows them to bind within the minor groove of DNA. A key feature for their activity is an electrophilic moiety that covalently bonds to the N
Comparative Guide to the Synergistic Effects of Pyrindamycin B and Its Analogs with Other Agents
Introduction
Pyrindamycin B, a potent member of the duocarmycin class of natural products, is recognized for its significant cytotoxic properties, which stem from its ability to alkylate DNA.[1] As a DNA alkylating agent, Pyrindamycin B covalently binds to the minor groove of DNA, causing irreversible structural disruption that impedes essential cellular processes like replication and transcription, ultimately leading to cell death.[1][2][3] This mechanism of action makes it a compelling candidate for anti-cancer therapies, effective against both dividing and non-dividing cells.[2]
Given that Pyrindamycin B's primary mode of action is the induction of DNA damage, it is hypothesized to work synergistically with agents that modulate the DNA Damage Response (DDR) pathway.[2] While specific data on Pyrindamycin B is limited, extensive research on its close analogs, such as Duocarmycin SA (DSA) and the antibody-drug conjugate (ADC) Trastuzumab Duocarmazine (SYD985), provides valuable insights into potential combination strategies.[2] This guide assesses the synergistic potential of Pyrindamycin B by comparing experimental data from its structural and functional analogs.
Mechanism of Action: A Foundation for Synergy
Duocarmycins, including Pyrindamycin B, initiate their cytotoxic effect by forming a covalent bond with the N3 position of adenine (B156593) in the DNA minor groove.[1] This action triggers the DNA Damage Response (DDR), a complex signaling network that cells activate to repair DNA lesions. When this damage is overwhelming or irreparable, the DDR pathway can induce apoptosis (programmed cell death). The inherent reliance of cancer cells on DDR pathways for survival makes the combination of a DNA alkylating agent with a DDR inhibitor a rational and promising therapeutic strategy.
Below is a diagram illustrating the proposed synergistic mechanism between a duocarmycin analog and a PARP (Poly(ADP-ribose) polymerase) inhibitor, a key enzyme in the DNA repair process.
Quantitative Assessment of Synergistic Combinations
Studies on duocarmycin analogs have demonstrated synergistic or additive effects with several classes of anti-cancer agents. The primary candidates for synergistic combinations include inhibitors of key DDR proteins like ATR (Ataxia Telangiectasia and Rad3-related) and PARP, as well as conventional chemotherapeutics and radiation therapy.[2][4]
Combination with DNA Damage Response (DDR) Inhibitors
Inhibitors of the ATR kinase, a central regulator of the response to replication stress, have been shown to synergistically enhance the cytotoxic effects of duocarmycins.[4] Similarly, preclinical evidence suggests that combining DNA-alkylating duocarmycins with PARP inhibitors, which block a critical DNA repair pathway, leads to enhanced tumor cell killing.[2]
| Cell Line(s) | Combination Agent(s) | Key Findings | Reference(s) |
| HCC-1954, MDA-MB-468 | Duocarmycin + ATR Inhibitors | ATR inhibitors synergistically enhanced the cytotoxic effects of duocarmycin. | [4] |
| NCI-N87 (in vivo) | HER2-targeting duocarmycin-ADC + ATR Inhibitors | Combination treatment resulted in very strong anti-tumor effects while being well tolerated. | [4] |
| Various | Duocarmycins + PARP Inhibitors | Preclinical evidence suggests synergistic tumor cell killing by combining DNA alkylation with PARP inhibition. | [2] |
Combination with Topoisomerase Inhibitors
Topoisomerase inhibitors are a class of chemotherapy drugs that interfere with the action of topoisomerase enzymes, which are critical for managing DNA topology during replication and transcription.[5] Combining a DNA alkylating agent like a duocarmycin with a topoisomerase inhibitor can create a multi-pronged attack on DNA integrity. A study investigating Duocarmycin SA (DSA) in acute myeloid leukemia (AML) cell lines provides quantitative data on this approach.[6]
| Cell Line(s) | Combination Agent(s) | IC50 Values (Single Agent) | Outcome of Combination | Reference(s) |
| Molm-14 | DSA + Doxorubicin | DSA: 11.12 pM; Doxorubicin: 68.6 nM | Increased cytotoxic efficacy; Reduced IC50 of doxorubicin. | [6] |
| HL60 | DSA + Doxorubicin | DSA: 114.8 pM; Doxorubicin: 68.6 nM | Increased cytotoxic efficacy; Reduced IC50 of doxorubicin. | [6] |
| Molm-14 | DSA + Etoposide | DSA: 11.12 pM; Etoposide: 129.7 nM | Increased cytotoxic efficacy; Reduced IC50 of etoposide. | [6] |
| HL60 | DSA + Etoposide | DSA: 114.8 pM; Etoposide: 129.7 nM | Increased cytotoxic efficacy; Reduced IC50 of etoposide. | [6] |
Combination with Radiation Therapy
Radiation therapy is a cornerstone of cancer treatment that works by inducing extensive DNA damage. Duocarmycins can act as radiosensitizers, increasing the efficacy of radiation. This is partly because duocarmycins can arrest cells in the G2 phase of the cell cycle, which is the phase most sensitive to radiation damage.[7]
| Cell Line(s) | Combination Agent(s) | Key Findings | Reference(s) |
| U-138 MG (Glioblastoma) | Duocarmycin SA (DSA) + Proton Radiation | DSA concentrations as low as 1 pM showed a true synergistic effect in a clonogenic survival assay. | [8] |
| Various | Duocarmycin + Radiation | Combination is superior to either treatment alone; duocarmycins can sensitize radio-resistant cells. | [2][7] |
Experimental Protocols
The assessment of synergy requires precise and reproducible experimental methods. The following are detailed protocols for common assays used to evaluate the combined effects of therapeutic agents.
Workflow for In Vitro Synergy Screening
The diagram below outlines a typical workflow for identifying and validating synergistic drug combinations in a laboratory setting.
Protocol 1: In Vitro Cytotoxicity and Synergy Assessment (MTT Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of single agents and to assess the cytotoxic effects of combination treatments.
-
Cell Seeding : Plate cancer cells (e.g., Molm-14, HL60) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[3]
-
Compound Treatment : Prepare serial dilutions of Pyrindamycin B (or its analog) and the combination agent. Treat cells with single agents or in a matrix (checkerboard) combination for a defined period (e.g., 72 hours).[2]
-
MTT Addition : After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well.[2]
-
Incubation & Solubilization : Incubate for 2-4 hours to allow viable cells to convert the MTT into a purple formazan (B1609692) product. Solubilize the formazan crystals using a solubilizing agent (e.g., DMSO).[2]
-
Absorbance Measurement : Measure the absorbance of the solubilized product using a microplate reader at the appropriate wavelength (e.g., 570 nm).
-
Synergy Calculation : Use the dose-response data to calculate the Combination Index (CI) using the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 suggests an additive effect, and a value greater than 1 indicates antagonism.[2]
Protocol 2: Clonogenic (Colony Formation) Assay
This assay measures the long-term survival and reproductive integrity of cells after treatment.
-
Cell Treatment : Treat cells in culture flasks or plates with the single agents or the combination for a specified duration.
-
Cell Seeding : After treatment, harvest the cells, count them, and seed a low, predetermined number of viable cells (e.g., 500-1000 cells) into new 6-well plates or culture dishes.
-
Incubation : Incubate the plates for 1-3 weeks, allowing single cells to proliferate and form visible colonies.
-
Staining and Counting : Fix the colonies with a methanol/acetic acid solution and stain them with crystal violet. Count the number of colonies (typically defined as containing >50 cells).
-
Data Analysis : Compare the number of colonies in the treated groups to the untreated control to determine the surviving fraction. A synergistic effect is observed when the reduction in the surviving fraction from the combination treatment is greater than the additive effect of the individual agents.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. DSpace-CRIS [tuprints.ulb.tu-darmstadt.de]
- 5. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Duocarmycin SA, a potent antitumor antibiotic, sensitizes glioblastoma cells to proton radiation - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Cytotoxicity of Pyrindamycin A: A Comparative Guide to In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Pyrindamycin A, a potent antitumor antibiotic, functions as a DNA alkylating agent, inhibiting DNA synthesis and leading to cancer cell death.[1][2][3] Accurate assessment of its cytotoxic effects is paramount for preclinical evaluation. This guide provides a comprehensive comparison of commonly employed in vitro cytotoxicity assays, offering insights into their principles, protocols, and data interpretation to aid researchers in selecting the most appropriate methods for evaluating this compound and other DNA-damaging agents.
Principles of Cytotoxicity Assays
A variety of assays are available to measure cytotoxicity, each relying on a different cellular process as an indicator of cell health. These can be broadly categorized as assays that measure:
-
Metabolic Activity: These assays, such as the MTT and alamarBlue® assays, quantify the metabolic rate of a cell population, which is proportional to the number of viable cells.[4][5]
-
Cell Membrane Integrity: Assays like the Lactate Dehydrogenase (LDH) and Neutral Red Uptake assays measure the integrity of the cell membrane. A compromised membrane, indicative of cell death, allows the release of intracellular components (LDH) or fails to retain specific dyes (Neutral Red).[6][7][8]
-
Apoptotic Events: The TUNEL assay specifically detects DNA fragmentation, a hallmark of late-stage apoptosis, providing insights into the mechanism of cell death.[9][10][11]
Comparison of Common Cytotoxicity Assays for this compound Evaluation
The choice of a cytotoxicity assay can significantly impact the interpretation of results. The following table summarizes key characteristics of several common assays, along with reported IC50 values for this compound and its close analog, Pyrindamycin B, to illustrate the type of quantitative data generated.
| Assay Principle | Assay Name | Measures | Advantages | Disadvantages | Reported IC50 for this compound/B |
| Metabolic Activity | MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | Reduction of MTT to formazan (B1609692) by mitochondrial dehydrogenases in viable cells.[12] | Well-established, cost-effective, high-throughput.[13] | Requires solubilization of formazan crystals; can be affected by compounds that alter mitochondrial respiration.[13] | This compound & B: 3.9 µg/ml in P388 and P388/ADR cells.[1][2] |
| alamarBlue® (Resazurin) | Reduction of non-fluorescent resazurin (B115843) to fluorescent resorufin (B1680543) by viable cells.[4][14] | Non-toxic, allows for kinetic monitoring, high sensitivity.[15] | Signal can be influenced by changes in cellular redox state. | Data not specifically found for this compound, but applicable for assessing its impact on cell viability. | |
| Membrane Integrity | LDH (Lactate Dehydrogenase) Release | Release of LDH from damaged cell membranes into the culture medium.[16] | Simple, reliable, measures cytotoxicity directly.[17] | Less sensitive for early apoptotic events; background from serum in media can be an issue.[16] | Data not specifically found for this compound, but suitable for measuring its membrane-damaging effects. |
| Neutral Red Uptake | Uptake and accumulation of the neutral red dye in the lysosomes of viable cells.[7][8][18] | Sensitive, cost-effective.[8] | Can be affected by compounds that alter lysosomal pH. | Data not specifically found for this compound, but a valid method for assessing its impact on cell viability. | |
| Apoptosis | TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) | Detects DNA fragmentation by labeling the 3'-hydroxyl ends of DNA breaks.[9][11] | Specific for late-stage apoptosis, provides mechanistic insight.[10] | Can also label necrotic cells; requires cell fixation and permeabilization.[9] | Data not specifically found for this compound, but highly relevant for confirming its apoptosis-inducing mechanism. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for the key experiments discussed.
MTT Assay Protocol[4][6][13][22]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.
-
Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.
LDH Release Assay Protocol[7][19][23]
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Sample Collection: After treatment, centrifuge the plate at 250 x g for 5 minutes.
-
LDH Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture to each well.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction and Measurement: Add 50 µL of stop solution to each well and measure the absorbance at 490 nm.
TUNEL Assay Protocol[10][11][24]
-
Cell Fixation and Permeabilization: Fix cells with 4% paraformaldehyde, followed by permeabilization with a detergent like Triton X-100.
-
TdT Reaction: Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs (e.g., Br-dUTP or FITC-dUTP).
-
Label Detection: For indirectly labeled dUTPs, incubate with a fluorescently labeled antibody or streptavidin conjugate.
-
Counterstaining and Visualization: Counterstain the nuclei with a DNA dye (e.g., DAPI) and visualize the cells using a fluorescence microscope.
Visualizing the Mechanisms and Workflows
To better understand the processes involved, the following diagrams illustrate the mechanism of action of this compound, the workflow of a typical cytotoxicity assay, and the decision-making process for assay selection.
Caption: Mechanism of this compound inducing apoptosis.
Caption: A generalized workflow for in vitro cytotoxicity assays.
Caption: A decision tree for selecting an appropriate cytotoxicity assay.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Advanced BioMatrix - AlamarBlue Assay Protocol [advancedbiomatrix.com]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 7. qualitybiological.com [qualitybiological.com]
- 8. Neutral Red Uptake Assay | RE-Place [re-place.be]
- 9. clyte.tech [clyte.tech]
- 10. Video: The TUNEL Assay [jove.com]
- 11. sileks.com [sileks.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. researchgate.net [researchgate.net]
- 14. allevi3d.com [allevi3d.com]
- 15. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - US [thermofisher.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Pyrindamycin A: A Guide for Laboratory Professionals
For Immediate Release – Researchers, scientists, and drug development professionals handling Pyrindamycin A, a potent pyrrolo[1][2]benzodiazepine (PBD) antibiotic, now have access to a comprehensive guide on its proper disposal procedures. Due to its high cytotoxicity and potential as a carcinogen, mutagen, and teratogen, stringent adherence to safety protocols is paramount to ensure personnel safety and environmental protection.[1]
Essential Safety and Handling
Before commencing any work with this compound, it is crucial to operate within a designated area, such as a certified biological safety cabinet (BSC) or a fume hood, to minimize exposure risk. Mandatory personal protective equipment (PPE) includes double-gloving with nitrile gloves, a disposable solid-front gown with tight-fitting cuffs, and chemical splash goggles with a full-face shield.[1] For handling the solid compound or when there is a risk of aerosol generation, a NIOSH-approved respirator is required.[1]
Step-by-Step Disposal Procedures
All materials that have come into contact with this compound are to be considered cytotoxic waste and must be disposed of following institutional and regulatory guidelines.
1. Waste Segregation:
-
Solid Waste: All contaminated solid materials, including gloves, gowns, absorbent paper, vials, and pipette tips, must be placed in a designated, clearly labeled, puncture-resistant cytotoxic waste container.[1]
-
Liquid Waste: Unused stock solutions and contaminated liquid media should be collected in a sealed, leak-proof, and clearly labeled cytotoxic liquid waste container.[1]
-
Sharps: Needles, syringes, and other sharp objects contaminated with this compound must be disposed of in a designated cytotoxic sharps container.[1]
2. Decontamination of Surfaces and Equipment:
-
All surfaces and non-disposable equipment within the designated handling area should be decontaminated after each use.
-
A common and effective decontamination procedure involves using a 1% sodium hypochlorite (B82951) solution, followed by 70% ethanol.[1] Ensure adequate contact time for the decontaminating agent to be effective.
3. Spill Management:
-
In the event of a spill, the area should be immediately secured.
-
A cytotoxic spill kit should be readily available.[3]
-
Personnel involved in the cleanup must wear full PPE.
-
The spill should be contained using absorbent materials from the spill kit.
-
The area should then be decontaminated as described above.
-
All materials used for spill cleanup must be disposed of as cytotoxic waste.
Quantitative Data Summary
While specific quantitative data for this compound is limited in publicly available resources, the following table summarizes key information for this compound and the closely related Pyrindamycin B, along with a recommended decontaminant concentration.
| Property | This compound | Pyrindamycin B | Decontamination Recommendation |
| Molecular Formula | C₂₆H₂₆ClN₃O₈ | C₂₆H₂₆ClN₃O₈ | N/A |
| Molecular Weight | 543.95 g/mol | 543.95 g/mol | N/A |
| Appearance | Solid | Solid | N/A |
| Solubility | Soluble in DMSO | Soluble in DMSO | N/A |
| Storage Temperature | -20°C | -20°C | N/A |
| Decontaminant | N/A | 1% Sodium Hypochlorite | 1% Sodium Hypochlorite |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these procedures, laboratories can effectively manage the risks associated with this compound, ensuring a safe working environment and responsible disposal of this potent cytotoxic compound.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Pyrindamycin A
For Immediate Implementation: This document provides crucial safety protocols and logistical plans for the handling and disposal of Pyrindamycin A. As a potent cytotoxic compound, stringent adherence to these guidelines is mandatory to ensure the safety of all laboratory personnel and the environment. This compound is presumed to be a potential carcinogen, mutagen, and teratogen, demanding the highest level of precaution.
Hazard Identification and Personal Protective Equipment (PPE)
Due to its potent nature, all handling of this compound must occur within a designated and controlled area. A comprehensive personal protective equipment strategy is essential to prevent direct contact and exposure.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves. | Provides a robust barrier against skin contact. The outer glove should be changed immediately upon suspected contamination. |
| Lab Coat | Disposable, solid-front gown with tight-fitting cuffs. | Protects skin and personal clothing from contamination. Should be discarded as cytotoxic waste after use. |
| Eye Protection | Chemical splash goggles and a full-face shield. | Protects eyes and face from splashes and aerosols. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher). | Required when handling the solid compound or when there is a risk of aerosol generation. |
Operational Plan: Step-by-Step Handling Procedures
All manipulations of this compound, including weighing, reconstituting, and aliquoting, must be performed within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood to minimize contamination risk.
1. Preparation and Weighing:
-
Designate a specific area within the BSC or fume hood for handling this compound.
-
Use dedicated, labeled weighing tools. These tools should either be disposed of as cytotoxic waste or decontaminated thoroughly after use.
-
Handle the solid compound with extreme care to avoid generating dust.
2. Reconstitution:
-
Carefully unseal the this compound vial inside the controlled environment.
-
To minimize aerosol formation, slowly add the required solvent down the side of the vial using a calibrated micropipette.
-
Gently swirl the vial to dissolve the compound completely. Avoid shaking or vortexing.
3. Aliquoting and Storage:
-
Once dissolved, aliquot the stock solution into pre-labeled, sterile cryovials.
-
Securely cap and seal each aliquot.
-
Store aliquots at -20°C or as recommended by the manufacturer, protected from light.[1]
Disposal Plan: Managing Cytotoxic Waste
All materials that come into contact with this compound are considered cytotoxic waste and must be disposed of according to institutional and regulatory guidelines.[2]
Table 2: Cytotoxic Waste Disposal Plan
| Waste Type | Disposal Procedure |
| Solid Waste | All contaminated solid waste (e.g., gloves, gowns, absorbent paper, vials, pipette tips) must be placed in a designated, labeled, and puncture-resistant cytotoxic waste container.[2] |
| Liquid Waste | Unused stock solutions and contaminated liquid media should be collected in a clearly labeled, sealed, and leak-proof cytotoxic liquid waste container.[2] |
| Sharps | Needles and other sharps must be placed in a designated cytotoxic sharps container.[2] |
Decontamination: All surfaces and equipment within the BSC or fume hood should be decontaminated after each use. A common and effective procedure involves using a 1% sodium hypochlorite (B82951) solution followed by 70% ethanol, ensuring appropriate contact time for each.[2]
Experimental Workflow and Safety Protocol
The following diagram illustrates the essential steps and safety precautions for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
